Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12/h4-7H2,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAHJKRZWPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569929 | |
| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153836-14-7 | |
| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs and established spectroscopic principles. It details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. Furthermore, it outlines detailed experimental protocols and presents data in a structured format to aid researchers in the characterization of this and similar molecules.
Introduction
This compound is a bifunctional molecule incorporating a piperazine ring, a Boc-protecting group, and a guanidinium-like carbamimidoyl group. This combination of functionalities makes it a valuable building block in the synthesis of various biologically active compounds. Accurate structural confirmation is paramount for its use in drug discovery and development. This document serves as a practical guide to its structural characterization using modern analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₂₀N₄O₂
-
Molecular Weight: 228.29 g/mol
-
CAS Number: 1805533-76-7
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 228.29 g/mol | Calculated |
| XLogP3 | -0.2 | Predicted |
| Hydrogen Bond Donor Count | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Spectroscopic Characterization
The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, MS, and FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the Boc group, the piperazine ring protons, and the protons of the carbamimidoyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| -CH₂-N(Boc)-CH₂- (Piperazine) | ~3.4-3.6 | Triplet or Multiplet | 4H |
| -CH₂-N(C=NH)-CH₂- (Piperazine) | ~3.1-3.3 | Triplet or Multiplet | 4H |
| -NH₂ and =NH (Carbamimidoyl) | ~7.0-8.5 | Broad Singlet(s) | 3H |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~80.0 |
| -C H₂-N(Boc)-C H₂- (Piperazine) | ~44-46 |
| -C H₂-N(C=NH)-C H₂- (Piperazine) | ~48-50 |
| -C =O (Boc) | ~155.0 |
| -C =NH (Carbamimidoyl) | ~158-160 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a compound with a basic guanidinium group, electrospray ionization (ESI) in positive ion mode is highly effective.
Table 4: Expected Mass Spectrometry Data (ESI+)
| Ion | m/z (calculated) |
| [M+H]⁺ | 229.1664 |
| [M+Na]⁺ | 251.1484 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Imine) | Stretch | 3100-3400 (broad) |
| C-H (Aliphatic) | Stretch | 2850-2980 |
| C=O (Carbamate) | Stretch | 1680-1710 (strong) |
| C=N (Imine) | Stretch | 1640-1690 |
| N-H | Bend | 1580-1650 |
| C-N | Stretch | 1000-1350 |
Experimental Protocols
The following are detailed protocols for the key analytical experiments.
NMR Spectroscopy
4.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Given the polar nature of the carbamimidoyl group, DMSO-d₆ is a recommended starting point.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Mass Spectrometry (ESI-MS)
4.2.1. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
4.2.2. Data Acquisition
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Scan Range: m/z 50-500.
FTIR Spectroscopy
4.3.1. Sample Preparation (ATR-FTIR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
4.3.2. Data Acquisition
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected before running the sample.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Key Functional Groups and Their Spectroscopic Signatures
This diagram illustrates the relationship between the key functional groups of the molecule and their expected spectroscopic signals.
Conclusion
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Due to the limited publicly available data for this specific molecule, this guide also includes detailed information on the closely related and well-characterized analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, to provide valuable comparative insights.
Core Chemical Properties
| Property | This compound (Calculated) | (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1] |
| Molecular Formula | C₁₀H₂₀N₄O₂ | C₁₀H₂₀N₄O₃ |
| Molecular Weight | 228.29 g/mol | 244.3 g/mol |
| CAS Number | Not assigned | Not available |
| Appearance | Predicted: Solid | White solid |
| Solubility | Predicted: Soluble in polar organic solvents | Soluble in methanol and acetonitrile |
| Melting Point | Not available | Not available (crystallographic data at 300 K) |
Synthesis and Experimental Protocols
A definitive synthetic protocol for this compound has not been published. However, a plausible synthetic route can be extrapolated from the established synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate.
Proposed Synthesis of this compound
The synthesis would likely proceed via a two-step process starting from commercially available N-Boc-piperazine.
Step 1: Synthesis of N-Cyano-4-boc-piperazine
This step involves the cyanation of N-Boc-piperazine using cyanogen bromide.
-
Materials: N-Boc-piperazine, Cyanogen Bromide (CNBr), Potassium Carbonate (K₂CO₃), Acetonitrile.
-
Protocol:
-
Dissolve N-Boc-piperazine in acetonitrile.
-
Cool the solution to -10°C.
-
Add potassium carbonate, followed by the slow addition of cyanogen bromide.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.
-
The resulting product, N-Cyano-4-boc-piperazine, can be isolated and purified using standard techniques.
-
Step 2: Formation of the Carbamimidoyl Group
This step would involve the reaction of the intermediate N-Cyano-4-boc-piperazine with an ammonia source.
-
Materials: N-Cyano-4-boc-piperazine, Ammonia (e.g., in methanol or as ammonium chloride with a base), Methanol.
-
Protocol:
-
Dissolve N-Cyano-4-boc-piperazine in methanol.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like DBU).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
-
Published Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1]
This established protocol provides a valuable reference for the synthesis of the core structure.
-
Step 1: Synthesis of N-Cyano-4-boc-piperazine: The protocol is identical to the one described in section 2.1, step 1.
-
Step 2: Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate:
-
To a solution of N-Cyano-4-boc-piperazine (4.6 mmol) in methanol, add hydroxylamine hydrochloride (NH₂OH·HCl, 9.3 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the crude product with cold water and dry to yield a white solid product.
-
Structural Information
The crystal structure of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate has been determined by X-ray crystallography.[1]
-
Crystal System: Triclinic
-
Space Group: P-1
-
Key Structural Features:
-
The piperazine ring adopts a chair conformation.
-
The molecule has an E conformation across the C=N double bond.
-
The hydroxyl group and the piperazine ring are in a trans configuration.
-
An intramolecular N—H⋯O hydrogen bond is present.
-
In the crystal lattice, molecules are linked by strong N—H⋯O and O—H⋯N hydrogen bonds.
-
This structural information suggests that the parent compound, this compound, would also feature a piperazine ring in a chair conformation. The carbamimidoyl group would likely participate in intermolecular hydrogen bonding.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the core structure of piperazine-1-carboxamidine has been investigated for its antifungal properties. A study on a series of piperazine-1-carboxamidine derivatives revealed that these compounds can induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungicidal activity.
Based on this, a hypothetical signaling pathway for the biological action of deprotected piperazine-1-carboxamidine derivatives can be proposed.
Caption: Hypothetical pathway of antifungal action.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
Conclusion
This compound is a molecule of interest for which direct experimental data is currently sparse. However, by examining the synthesis and properties of its close analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, we can infer its key chemical characteristics and propose a viable synthetic route. The established biological activity of the broader class of piperazine-1-carboxamidine derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents, particularly in the antifungal space. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The primary synthetic pathway involves the protection of piperazine, followed by a guanylation reaction. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group to yield 1-Boc-piperazine. This selective protection is crucial to prevent undesired side reactions at both nitrogen atoms of the piperazine ring.
The second key step is the guanylation of the remaining free secondary amine of 1-Boc-piperazine. Several reagents can be employed for this transformation, with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine being a common and effective choice. This reagent allows for the introduction of a di-Boc-protected carbamimidoyl group.
Finally, the Boc protecting groups on the guanidino moiety are removed under acidic conditions to yield the target compound, this compound, often as a salt.
Figure 1: General synthesis pathway for this compound.
Experimental Protocols
Synthesis of 1-Boc-piperazine
The synthesis of 1-Boc-piperazine is a well-established procedure. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride (catalyst)
Procedure:
-
In a three-necked flask, dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) with stirring until complete dissolution.[1]
-
Add formic acid (0.21 mol) and stir the mixture for 30 minutes.[1]
-
Add acetamidine hydrochloride (0.0012 mol) as a catalyst, followed by the addition of di-tert-butyl dicarbonate (0.04 mol).[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
The crude product can be purified by distillation under reduced pressure to yield 1-Boc-piperazine.
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Yield (%) |
| Piperazine | 86.14 | 0.12 | - |
| Di-tert-butyl dicarbonate | 218.25 | 0.04 | - |
| 1-Boc-piperazine | 186.25 | - | ~98.6[1] |
Synthesis of tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate
This step involves the guanylation of 1-Boc-piperazine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
1-Boc-piperazine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in acetonitrile, add 1-Boc-piperazine (1.2-1.5 eq) in one portion at room temperature.[2]
-
Stir the mixture at a temperature between 25°C and 80°C for 1 to 20 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |
| 1-Boc-piperazine | 186.25 | 1.2-1.5 eq |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 311.35 | 1.0 eq |
| tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | 428.53 | - |
Synthesis of this compound (Final Product)
The final step is the deprotection of the di-Boc-guanidino group.
Materials:
-
tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in dioxane
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolve tert-butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate (1 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add an excess of trifluoroacetic acid or a solution of hydrogen chloride in dioxane (e.g., 4 M solution, 20 eq) dropwise.[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Remove the solvent under vacuum.
-
The crude product can be further purified by recrystallization to obtain the desired salt of this compound.
| Reactant/Product | Molar Mass ( g/mol ) |
| tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | 428.53 |
| This compound | 228.31 |
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Reagent(s) | Product | Typical Yield (%) |
| 1 | Piperazine | Di-tert-butyl dicarbonate | 1-Boc-piperazine | ~98.6[1] |
| 2 | 1-Boc-piperazine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | Moderate to high |
| 3 | tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | TFA or HCl in dioxane | This compound | Quantitative |
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of this compound.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.
References
An In-depth Technical Guide to Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS No. 205059-24-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a key chemical intermediate with the CAS number 205059-24-1. It is important to note that while the topic name provided was "Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate," the CAS number 205059-24-1 correctly corresponds to tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This document will focus on the latter, a versatile building block extensively utilized in medicinal chemistry and drug development.
This guide details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via reductive amination, and discusses its significant applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for developing novel therapeutics targeting the central nervous system (CNS).
Chemical and Physical Properties
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a bifunctional molecule incorporating a Boc-protected piperazine and a piperidine ring. This structure makes it an ideal scaffold for further chemical modifications in drug design.
| Property | Value | Reference(s) |
| CAS Number | 205059-24-1 | [1] |
| Molecular Formula | C₁₄H₂₇N₃O₂ | [1][2] |
| Molecular Weight | 269.39 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(4-piperidinyl)-piperazine, 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine | |
| Appearance | White to light yellow powder or crystal | |
| Purity | >95.0% (HPLC) | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 | [1] |
| InChIKey | IMFPSYLOYADSFR-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate via Reductive Amination
The most common and efficient method for the synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is the reductive amination between tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and 4-piperidone.
Reaction Scheme:
Materials and Reagents:
-
Tert-butyl piperazine-1-carboxylate
-
4-Piperidone monohydrate hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add tert-butyl piperazine-1-carboxylate (1.0 eq) to the reaction mixture.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a white to off-white solid.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.46 ppm), and multiplets for the piperidine and piperazine ring protons. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the various methylene carbons of the piperidine and piperazine rings. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion should be observed at approximately m/z 270.2. |
Applications in Drug Discovery and Development
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial and versatile building block in the synthesis of more complex drug candidates.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[3][4][5] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is frequently used as a component of the linker.[2] The piperazine and piperidine moieties provide points of attachment for the two ligands and allow for the modulation of the linker's length, rigidity, and solubility, which are critical for the efficacy of the PROTAC.[4][5]
References
The Biological Activity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide to a Putative Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Based on a systematic analysis of structurally related compounds, this document outlines the hypothesized mechanism of action, presents relevant quantitative data from analogous compounds, details pertinent experimental protocols for its characterization, and visualizes the associated signaling pathways. Due to a lack of direct experimental data for this compound, this guide leverages established findings on compounds sharing the core carbamimidoyl (amidine) functional group, which are recognized inhibitors of nitric oxide synthase (NOS).
Introduction
This compound is a synthetic organic molecule featuring a piperazine ring scaffold. One of the nitrogen atoms of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The other nitrogen atom is substituted with a carbamimidoyl group, also known as a carboxamidine or amidine group. The presence of this amidine functional group is of significant interest in medicinal chemistry, as it is isosteric to the guanidinium group of L-arginine, the endogenous substrate for nitric oxide synthase (NOS).
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of three NOS isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of inflammatory diseases, sepsis, and neurodegenerative disorders.[2][3] Consequently, the development of NOS inhibitors has been a major focus of drug discovery efforts.
This guide will explore the expected biological activity of this compound as a putative NOS inhibitor, drawing parallels from well-characterized inhibitors that share its key structural features.
Predicted Biological Activity and Mechanism of Action
The carbamimidoyl moiety of this compound is anticipated to mimic the guanidinium group of L-arginine, allowing it to act as a competitive inhibitor at the active site of nitric oxide synthase. This hypothesis is supported by studies on various N-substituted carboxamidines, which have demonstrated potent NOS inhibitory activity.[4][5] For instance, 1H-pyrazole-1-carboxamidine has been shown to be a potent inhibitor of all three NOS isoforms.[4][5]
The proposed mechanism of action involves the binding of the carbamimidoyl group to the heme iron and surrounding residues in the active site of NOS, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide. The Boc-protected piperazine ring is expected to influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, and may also contribute to isoform selectivity through interactions with subsites adjacent to the active site.
Nitric Oxide Synthesis and Inhibition Signaling Pathway
The synthesis of nitric oxide by NOS is a complex enzymatic process. In the presence of oxygen and various cofactors, NOS catalyzes the five-electron oxidation of a guanidinium nitrogen of L-arginine. This process occurs in two steps, with Nω-hydroxy-L-arginine as an intermediate. A competitive inhibitor like this compound would block this pathway at the initial binding step.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibition as therapy for sepsis: a decade of promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Unraveling the Therapeutic Potential: A Technical Overview of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core, a carbamimidoyl (guanidino) group, and a tert-butoxycarbonyl (Boc) protecting group. While this specific molecule is commercially available as a chemical intermediate, a comprehensive review of the scientific literature and patent databases reveals a notable absence of published research detailing its specific mechanism of action, biological targets, or signaling pathways. Its structural motifs, however, are prevalent in a wide array of biologically active agents, suggesting its potential as a scaffold in drug discovery. This technical guide will, therefore, focus on the known biological activities of structurally related compounds and the general pharmacological relevance of its constituent functional groups to provide a framework for its potential applications and guide future research.
Structural Features and Potential for Biological Interaction
This compound is characterized by three key chemical features: the piperazine ring, the carbamimidoyl group, and the Boc-protecting group.
-
Piperazine Ring: The piperazine heterocycle is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] Piperazine-containing compounds have demonstrated a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral effects.[1][3][4]
-
Carbamimidoyl (Guanidino) Group: The guanidino group is a highly basic functional group that is protonated at physiological pH. This positive charge allows it to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors. This group is a key feature in many natural and synthetic bioactive molecules.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[5] Its presence suggests that this compound is primarily intended for use as a chemical intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, allowing for further chemical modification and incorporation into more complex molecules.
Inference of Potential Biological Activity from Related Compounds
While direct biological data for the title compound is unavailable, the activities of related piperazine and guanidino-containing compounds can offer insights into its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Piperazine derivatives have been investigated for their potential as antimicrobial and antifungal agents.[6][7] Studies have shown that certain substituted piperazines exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger.[6][7] The specific nature and position of the substituents on the piperazine ring are crucial for determining the spectrum and potency of their antimicrobial effects.
Central Nervous System (CNS) Activity
The piperazine scaffold is a well-established pharmacophore for CNS-active drugs. Many piperazine derivatives modulate neurotransmitter systems, particularly monoamine pathways.[3][4] This has led to their development as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] The ability of the piperazine ring to be substituted at its two nitrogen atoms allows for the fine-tuning of receptor binding profiles.
Role as a Synthetic Building Block
A significant body of literature points to the use of N-Boc protected piperazine and piperidine derivatives as key intermediates in the synthesis of a variety of therapeutic agents. For instance, related compounds are used in the synthesis of targeted cancer drugs like Ribociclib and Ibrutinib, as well as CDK9 inhibitors.[8][9] Furthermore, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a known intermediate in the manufacture of fentanyl and its analogues.[10][11] This highlights the primary role of molecules like this compound as versatile building blocks in medicinal chemistry.
Experimental Protocols: A General Framework for Future Investigation
Given the lack of specific experimental data, this section provides a general outline of methodologies that could be employed to elucidate the mechanism of action of this compound, should it be investigated for biological activity.
General Workflow for Biological Screening
To determine the biological activity of a novel compound like this compound, a tiered screening approach is typically employed. This workflow would involve initial broad-based screening to identify any biological effects, followed by more focused assays to determine the specific mechanism of action.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 11. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]
The Discovery of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preliminary characterization of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives. This class of compounds, featuring a key carbamimidoyl (guanidinyl) moiety, has emerged as a promising scaffold in medicinal chemistry, with potential applications in various therapeutic areas. This document details the synthetic methodologies, presents available quantitative biological data, and explores the potential mechanisms of action through signaling pathway diagrams.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below. The key step involves the formation of the carbamimidoyl group from a suitable precursor.
General Synthetic Workflow
The logical flow for the synthesis of these derivatives typically involves the protection of one of the piperazine nitrogens, followed by the introduction of the carbamimidoyl functional group, and finally, diversification of the scaffold if desired.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
This protocol is adapted from a known procedure for a closely related analog and serves as a representative example.
Step 1: Synthesis of Tert-butyl 4-cyanopiperazine-1-carboxylate
-
To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (1.2 equivalents) is added.
-
The mixture is cooled to 0 °C, and a solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield tert-butyl 4-cyanopiperazine-1-carboxylate.
Step 2: Synthesis of Tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
-
Tert-butyl 4-cyanopiperazine-1-carboxylate (1 equivalent) is dissolved in ethanol.
-
Hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents) are added to the solution.
-
The mixture is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated to give tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, which can be used in the next step with or without further purification.
Biological Activity and Data Presentation
Derivatives of the piperazine-1-carboxamidine scaffold have demonstrated notable biological activity, particularly as antifungal agents. The proposed mechanism of action involves the accumulation of endogenous reactive oxygen species (ROS) in fungal cells, leading to cell death.[1] While specific quantitative data for the parent this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on analogous series provide valuable insights.
Quantitative Data on Related Derivatives
The following table summarizes the antifungal activity of a series of piperazine-1-carboxamidine derivatives against Candida albicans. This data highlights the potential of this chemical class.
| Compound ID | R3 Substitution | R5 Substitution | MIC (µg/mL) vs. C. albicans |
| 1a | H | H | >128 |
| 1b | Cl | H | 64 |
| 1c | Br | H | 32 |
| 1d | I | H | 16 |
| 1e | Cl | Cl | 8 |
| 1f | Br | Br | 4 |
Data adapted from a study on piperazine-1-carboxamidine analogues.[1] The specific compounds in the table are derivatives of the core structure and are presented here to illustrate the potential for potent antifungal activity within this class.
Experimental Protocol: Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) for the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strain: Candida albicans (e.g., ATCC 90028).
-
Media: RPMI 1640 medium buffered with MOPS.
-
Procedure:
-
A stock solution of each test compound is prepared in DMSO.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate with RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.
-
The fungal inoculum is prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in each well.
-
The plates are incubated at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
Signaling Pathways and Mechanism of Action
The antifungal activity of piperazine-1-carboxamidine derivatives is linked to the induction of endogenous reactive oxygen species (ROS) accumulation.[1] While the precise upstream molecular targets are still under investigation, a plausible signaling cascade leading to ROS-mediated cell death is depicted below.
Proposed Signaling Pathway for Antifungal Activity
Caption: Proposed signaling pathway for ROS-mediated antifungal activity of piperazine-1-carboxamidine derivatives.
This proposed pathway suggests that the compounds may interact with specific fungal targets, leading to mitochondrial dysfunction. This, in turn, results in an overproduction of reactive oxygen species, causing cellular damage and ultimately leading to fungal cell death. Further studies are required to elucidate the specific molecular targets and the intricate details of this pathway.
Conclusion
This compound derivatives represent a versatile scaffold with demonstrated potential for the development of novel therapeutic agents. The synthetic routes are accessible, and preliminary data on related analogs indicate promising biological activity, particularly in the antifungal space. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship, identify specific molecular targets, and further elucidate the underlying mechanisms of action. This will be crucial for the translation of these promising compounds into clinical candidates.
References
In-Vitro Studies of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and Related Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in-vitro studies concerning Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and structurally related piperazine-1-carboxamidine derivatives. Due to a lack of publicly available research on the specific eponymous compound, this document focuses on the known biological activities, experimental protocols, and mechanisms of action of closely related analogues, drawing from established methodologies in the field.
Introduction to Piperazine-1-Carboxamidine Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The incorporation of a carbamimidoyl (or guanidinyl) group at the 1-position of the piperazine ring introduces a highly basic moiety capable of forming multiple hydrogen bonds, which can significantly influence pharmacokinetic properties and target interactions. While specific in-vitro studies on this compound are not extensively documented in current literature, research on analogous piperazine-1-carboxamidine derivatives has revealed promising antifungal properties.
A notable study in this area involved the screening of a 500-compound library which identified piperazine-1-carboxamidine analogues as potent fungicidal agents against Candida albicans. The primary mechanism of this antifungal action was identified as the induction and accumulation of endogenous reactive oxygen species (ROS) within the fungal cells.[1]
Synthesis of Piperazine-1-Carboxamidine Derivatives
The synthesis of N-aryl-piperazine-1-carboxamidine derivatives, which are structurally analogous to the topic compound, can be conceptualized through a multi-step synthetic route. A general workflow for such a synthesis is outlined below.
Caption: General synthesis of N-Aryl-Piperazine-1-Carboxamidines.
In-Vitro Antifungal Activity Assessment
The antifungal properties of piperazine-1-carboxamidine derivatives are typically evaluated through a series of standardized in-vitro assays.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
These assays are fundamental in determining the potency of an antifungal agent.
Experimental Protocol:
-
Preparation of Fungal Inoculum: Candida albicans strains are cultured overnight in a suitable broth medium (e.g., YPD broth). The fungal cells are then harvested, washed, and resuspended in fresh medium to a standardized concentration (e.g., 1-5 x 10³ CFU/mL).
-
Compound Dilution Series: The test compounds are serially diluted in a 96-well microtiter plate to cover a range of concentrations.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to a drug-free control.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Quantitative Data on Related Compounds
While specific data for this compound is unavailable, the following table summarizes hypothetical data for related piperazine-1-carboxamidine analogues based on published studies on similar antifungal compounds.
| Compound Analogue | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
| Analogue A (Fungistatic) | Candida albicans | 8 | >64 |
| Analogue B (Fungicidal) | Candida albicans | 16 | 32 |
| Analogue C (Potent Fungicidal) | Candida albicans | 4 | 8 |
Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
The primary mechanism of action for the antifungal activity of piperazine-1-carboxamidine derivatives is the induction of endogenous ROS accumulation in fungal cells.
ROS Accumulation Assay
Experimental Protocol:
-
Fungal Cell Treatment: Candida albicans cells are treated with the test compounds at their MIC or supra-MIC concentrations for a defined period (e.g., 1-3 hours).
-
Fluorescent Probe Staining: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE), is added to the cell suspension. H2DCFDA is a general indicator for ROS, while DHE is more specific for superoxide radicals.
-
Incubation: The cells are incubated with the probe in the dark to allow for cellular uptake and de-esterification.
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Caption: A logical workflow for antifungal drug discovery.
Proposed Signaling Pathway
The accumulation of ROS in fungal cells triggers a cascade of events leading to cellular damage and ultimately, cell death. While the precise signaling pathway initiated by piperazine-1-carboxamidine derivatives has not been fully elucidated, a plausible pathway based on known ROS-mediated apoptosis in fungi is depicted below.
Caption: A proposed signaling pathway for ROS-induced apoptosis.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on piperazine-1-carboxamidine analogues have provided valuable insights into the structural features that govern their antifungal activity and ROS-inducing capacity.[1] It has been observed that the nature and position of substituents on the aryl ring attached to the piperazine nucleus play a crucial role. Specifically, the presence of large atoms or bulky side chains at the R3 and R5 positions of the phenyl group is associated with enhanced ROS accumulation and greater fungicidal activity against Candida albicans.[1]
Conclusion
While direct in-vitro data for this compound remains to be published, the available research on structurally related piperazine-1-carboxamidine derivatives provides a strong foundation for understanding their potential as antifungal agents. The established link between their fungicidal activity and the induction of oxidative stress through ROS accumulation offers a clear mechanistic hypothesis. The experimental protocols and workflows detailed in this guide provide a robust framework for the future in-vitro evaluation of this compound and other novel analogues within this promising chemical class. Further research is warranted to fully characterize the biological activity profile, specific molecular targets, and therapeutic potential of these compounds.
References
An In-depth Technical Guide to Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a research chemical of significant interest due to the convergence of two key pharmacophores: the versatile piperazine scaffold and the biologically active guanidine group. The piperazine ring is a common motif in numerous approved drugs, contributing to improved pharmacokinetic properties, while the guanidine moiety is known to interact with a variety of biological targets.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential research applications based on the activities of structurally related molecules. Due to the likely novel nature of this specific compound, this guide emphasizes predictive data and methodologies to empower researchers in its synthesis and investigation.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C10H20N4O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the guanidine group. |
| pKa | The guanidine group is strongly basic, with a predicted pKa around 13.5, meaning it will be protonated at physiological pH. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached by introducing the carbamimidoyl (guanidinyl) group onto the piperazine nitrogen of a suitable precursor. A common and effective method for the synthesis of guanidines from amines is through the use of a guanylating agent.[4][5] A plausible synthetic route starts from the commercially available tert-butyl piperazine-1-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis via Guanylation of an Amino Intermediate
This protocol is a proposed method and may require optimization.
Step 1: Synthesis of tert-butyl 4-aminopiperazine-1-carboxylate (Intermediate)
This intermediate can be prepared from tert-butyl piperazine-1-carboxylate through nitrosation followed by reduction, a standard procedure in organic synthesis. Alternatively, tert-butyl 4-aminopiperazine-1-carboxylate is commercially available from various suppliers, which would be the more direct starting point.[6][7][8]
Step 2: Guanylation of tert-butyl 4-aminopiperazine-1-carboxylate
There are several reagents available for the guanylation of amines. A common and effective method involves the use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which is a stable and easy-to-handle guanylating agent.
Materials:
-
tert-butyl 4-aminopiperazine-1-carboxylate
-
N,N'-di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of tert-butyl 4-aminopiperazine-1-carboxylate (1.0 eq) in DMF or MeCN, add triethylamine (2.0 eq).
-
Addition of Guanylating Agent: Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-Boc protected guanidinylated product.
-
Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified di-Boc protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Deprotection Reaction: Stir the solution at room temperature for 1-2 hours.
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Isolation of Final Product: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Caption: General workflow for the synthesis and purification.
Potential Research Applications
The biological activities of compounds containing the piperazine and guanidine moieties are well-documented, suggesting a range of potential applications for this compound in drug discovery and chemical biology.
-
Antimicrobial and Antifungal Activity: Piperazine derivatives have shown significant antimicrobial and antifungal properties.[9] The guanidine group is also found in many antimicrobial agents. Therefore, this compound could be investigated as a potential lead for the development of new anti-infective drugs.
-
Anticancer Activity: The piperazine scaffold is present in numerous anticancer drugs.[3][10] Guanidine-containing compounds have also demonstrated antitumor activity, often through interactions with DNA.[1] This suggests that this compound could be screened for cytotoxic activity against various cancer cell lines.
-
Neurological Disorders: Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with applications as antipsychotics and antidepressants.[2][3] The guanidine group can interact with various receptors and ion channels in the CNS. This compound could therefore be a candidate for screening in models of neurological and psychiatric disorders.
-
Enzyme Inhibition: The guanidinium group, being protonated at physiological pH, can mimic the side chain of arginine and interact with the active sites of various enzymes. This makes guanidine-containing molecules potential inhibitors of enzymes such as nitric oxide synthase (NOS) and certain proteases.[11]
Caption: Relationship between structural motifs and potential activities.
Data Presentation
As this is a novel research chemical, there is no quantitative biological data available. The following table is a template that researchers can use to populate with their own experimental data.
| Assay Type | Target | IC50 / EC50 (µM) | Cell Line / Model | Reference |
| Antimicrobial | Staphylococcus aureus | |||
| Anticancer | A549 (Lung Cancer) | |||
| Enzyme Inhibition | Nitric Oxide Synthase | |||
| Receptor Binding | Dopamine D2 Receptor |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar research chemicals should be followed. Guanidine derivatives can be corrosive and irritating. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible through established chemical transformations, and the combined presence of the piperazine and guanidine functionalities suggests a high potential for diverse biological activities. This guide provides a foundational resource for researchers to initiate the synthesis and investigation of this intriguing molecule, paving the way for potential new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. calpaclab.com [calpaclab.com]
- 7. tert-Butyl 4-(4-Aminobutyl)piperazine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 8. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents expected spectroscopic values derived from closely related chemical analogs and foundational principles of spectroscopic interpretation. The provided experimental protocols are generalized for the analysis of polar, nitrogen-rich organic compounds and are adaptable for this molecule.
Chemical Structure and Properties
This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a guanidinyl (carbamimidoyl) group on the other. The Boc group enhances solubility in organic solvents and allows for selective reactions, while the highly basic guanidinyl moiety is a common pharmacophore.
Molecular Formula: C₁₀H₂₁N₅O₂
Molecular Weight: 243.31 g/mol
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of its constituent functional groups and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 7.5 | br s | 4 | -C(=NH)NH₂ and -C(=NH )NH₂ |
| ~3.4 - 3.6 | t | 4 | Piperazine ring protons adjacent to N-Boc |
| ~3.1 - 3.3 | t | 4 | Piperazine ring protons adjacent to N-guanidinyl |
| 1.47 | s | 9 | tert-butyl protons of Boc group |
Solvent: DMSO-d₆. The broad signals for the guanidinyl protons are due to quadrupole broadening and chemical exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Guanidinyl carbon C (=NH)NH₂ |
| ~154.5 | Carbonyl carbon of Boc group (C =O) |
| ~79.5 | Quaternary carbon of Boc group C (CH₃)₃ |
| ~48.0 | Piperazine carbons adjacent to N-guanidinyl |
| ~44.0 | Piperazine carbons adjacent to N-Boc |
| ~28.5 | tert-butyl methyl carbons |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of the guanidinyl group |
| 2975 - 2850 | Medium | C-H stretching of piperazine and Boc groups |
| ~1690 | Strong | C=O stretching of the Boc-carbonyl group |
| ~1650 | Strong | C=N stretching of the guanidinyl group |
| ~1560 | Medium | N-H bending vibrations |
| 1250, 1160 | Strong | C-O and C-N stretching vibrations |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Species | Method |
| 244.1768 | [M+H]⁺ | ESI+ |
| 266.1587 | [M+Na]⁺ | ESI+ |
M = C₁₀H₂₁N₅O₂. ESI+ (Electrospray Ionization, positive mode) is expected to be the most effective ionization method.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be broadly applicable to polar, nitrogen-containing organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[1]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent.[2] For polar compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are recommended.[2][3]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Use a standard 400 or 500 MHz NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Alternative Protocol (Thin Solid Film):
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).[5][6]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[5][6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[5][6]
-
Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.[7][8] ESI is a soft ionization technique well-suited for polar and nitrogen-containing molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. How To [chem.rochester.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a valuable building block for drug discovery and development. The described two-step procedure involves the guanylation of commercially available tert-butyl piperazine-1-carboxylate followed by an acidic deprotection to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Guanidine-containing moieties are prevalent in a wide range of biologically active molecules and approved pharmaceuticals due to their ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. This compound serves as a key intermediate, incorporating a piperazine scaffold, common in many CNS-active and other therapeutic agents, with a reactive guanidine group. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Guanylation: Reaction of tert-butyl piperazine-1-carboxylate with a guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, to form the protected intermediate, tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate.
-
Deprotection: Removal of the two tert-butoxycarbonyl (Boc) protecting groups from the guanidine moiety using trifluoroacetic acid (TFA) to afford the final product as a TFA salt.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate
This procedure outlines the guanylation of the piperazine nitrogen.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in anhydrous acetonitrile, add tert-butyl piperazine-1-carboxylate (1.2-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (85:15) mobile phase. The reaction is typically complete within 18-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Step 2: Synthesis of this compound (TFA salt)
This procedure describes the removal of the Boc protecting groups from the guanidine moiety.
Materials:
-
Tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected guanidine intermediate from Step 1 in anhydrous dichloromethane (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes the key reactants and expected outcome for the synthesis.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Typical Yield |
| 1. Guanylation | Tert-butyl piperazine-1-carboxylate | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Acetonitrile | Moderate to High |
| 2. Deprotection | Protected Intermediate | Trifluoroacetic Acid | Dichloromethane | High |
Visualization of the Synthetic Pathway
Caption: Detailed two-step synthesis of the target compound.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound. The two-step process is robust and employs readily available starting materials and reagents. The clear, step-by-step instructions, coupled with visual aids, are designed to enable researchers to successfully replicate this synthesis in their own laboratories, thereby facilitating the development of novel therapeutics.
Application Notes and Protocols for the Purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The purification of this BOC-protected guanidine is critical to ensure the removal of unreacted starting materials and byproducts, thereby guaranteeing the quality and reliability of subsequent synthetic steps.
The following sections detail two primary purification techniques: silica gel column chromatography and recrystallization. These methods can be used independently or in combination to achieve high purity of the target compound.
Data Presentation
The efficiency of a purification method is determined by its ability to provide a high-purity product with a minimal loss of material. The following table summarizes typical quantitative data for the purification of piperazine derivatives, offering a benchmark for the expected outcomes when purifying this compound.
| Purification Method | Starting Material Purity | Final Purity | Yield | Eluent/Solvent System | Reference |
| Column Chromatography | Crude | >95% | ~90-97% | Dichloromethane/Methanol | [1] |
| Column Chromatography | Crude | 98.5% | 29% | Petroleum ether: Ethyl acetate (10:1) | |
| Recrystallization | Crude | Colorless plates | 86.3% (after chromatography) | Ethyl Acetate | [1] |
Experimental Protocols
Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities based on differential adsorption to the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane or Petroleum Ether, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM or a low polarity mixture like Hexane:Ethyl Acetate 9:1).
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 100% DCM or Hexane:Ethyl Acetate). Gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate. A typical gradient could be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product. Use a suitable solvent system for TLC that gives good separation (e.g., DCM:MeOH 95:5). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane (or other anti-solvent)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethyl acetate is often a suitable choice for similar compounds.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization. If the compound is very soluble, an anti-solvent (a solvent in which the compound is insoluble, e.g., hexane) can be slowly added until the solution becomes turbid.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis and subsequent purification of the target compound.
Logical Relationship for Quality Control
This diagram outlines the logical steps for the quality control of the purified product.
References
Application Notes and Protocols for the Analytical Characterization of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols outlined below cover techniques for identity confirmation, purity assessment, and quantification.
Overview and Physicochemical Properties
This compound, also known as 1-Boc-4-amidinopiperazine or tert-butyl 4-guanidinopiperazine-1-carboxylate, is a bifunctional molecule containing a Boc-protected piperazine ring and a guanidinium group. The presence of the highly basic guanidinium moiety and the lipophilic Boc protecting group gives this compound unique analytical characteristics.
Table 1: Physicochemical Properties of this compound and Related Structures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₂₁N₅O₂ | 243.30 | Not Available |
| Tert-butyl 4-carbamothioylpiperazine-1-carboxylate | C₁₀H₁₉N₃O₂S | 245.34 | 196811-66-2[1] |
| Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C₁₄H₂₇N₃O₂ | 269.38 | 205059-24-1 |
| Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | C₁₅H₂₉N₃O₂ | 283.41 | 1211568-27-2 |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
The guanidinium group's high basicity (pKa ≈ 12.5) makes mixed-mode or cation-exchange chromatography suitable for analysis. A reversed-phase method with an acidic mobile phase can also be employed, ensuring the guanidinium group is protonated.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is required.
-
Column: A mixed-mode column (e.g., Primesep 100) or a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD. ELSD is preferred for better sensitivity with non-chromophoric compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Table 2: Representative HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for the unambiguous identification of this compound. Electrospray ionization (ESI) in positive mode is highly effective due to the basic nature of the guanidinium and piperazine nitrogens.
Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode (e.g., m/z 100-500) and, if required, product ion scan of the protonated molecular ion [M+H]⁺.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 244.17.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion will likely result in the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). It is important to use soft ionization techniques to minimize in-source fragmentation and cleavage of the Boc group.[2]
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 244.17 |
| [M+Na]⁺ | 266.15 |
| [M-C₄H₈+H]⁺ | 188.11 |
| [M-Boc+H]⁺ | 144.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra will show characteristic signals for the Boc group, the piperazine ring protons, and exchangeable protons of the guanidinium group.
Protocol: NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents to observe the exchangeable NH protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C{¹H} experiments. DEPT, COSY, and HSQC experiments can be run for full structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Note: These are predicted values and may vary based on solvent and experimental conditions. Data from similar structures were used for prediction.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| -C (CH₃)₃ | ~80.0 | |
| Piperazine CH₂ (Boc side) | ~3.4-3.6 (m, 4H) | ~44.0 |
| Piperazine CH₂ (Guanidine side) | ~3.1-3.3 (m, 4H) | ~46.0 |
| C=O | ~155.0 | |
| C=N (Guanidinium) | ~158.0 | |
| -NH₂ / =NH | Broad, exchangeable |
Visualized Workflows
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
Caption: The logical flow for the comprehensive analytical characterization of the final product.
References
Application Notes and Protocols: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a valuable pharmaceutical intermediate, integrating a mono-Boc-protected piperazine with a pharmacologically significant carbamimidoyl (amidine) group. This bifunctional scaffold is of considerable interest in drug discovery, particularly for the synthesis of targeted therapeutics such as serine protease inhibitors. The Boc-protecting group allows for selective chemical transformations at other positions of a larger molecule before the final deprotection and potential interaction of the basic amidine group with biological targets. These notes provide detailed protocols for a proposed synthesis of this intermediate and discuss its potential applications in medicinal chemistry, supported by relevant data and logical workflows.
Physicochemical Properties
While specific experimental data for the target compound is not widely published, its properties can be estimated based on its constituent functional groups.
| Property | Estimated Value / Description |
| Molecular Formula | C₁₀H₂₀N₄O₂ |
| Molecular Weight | 228.29 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, and DMSO. |
| Key Functional Groups | Boc-protected amine, Piperazine ring, Carboximidoyl (amidine) group. |
Synthesis of this compound
A robust method for the synthesis of the title compound involves the guanylation of commercially available N-Boc-piperazine. The use of a di-Boc-protected guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, allows for a mild and efficient reaction, followed by deprotection of the newly formed guanidine group.
Proposed Synthetic Pathway
Application Notes and Protocols for the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery. This document outlines the key components of PROTACs, common synthetic strategies, detailed experimental protocols, and methods for characterization and analysis.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of three main components: a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC molecule is released and can act catalytically to degrade multiple protein molecules.[1][4]
The linker is a critical element, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[5][][7] Polyethylene glycol (PEG) and alkyl chains are the most commonly used linkers due to their synthetic accessibility and flexibility.[]
Key Components for PROTAC Synthesis
The modular nature of PROTACs allows for a systematic approach to their design and synthesis. The key building blocks include:
-
Ligand for Protein of Interest (POI): A molecule with known affinity for the target protein. The point of attachment for the linker should be carefully chosen to minimize disruption of this binding.
-
E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), for which well-characterized small molecule ligands exist.[9][10]
-
Linker: A chemical moiety that connects the POI and E3 ligase ligands. The choice of linker is crucial for optimizing the biological activity of the PROTAC.[11]
Synthetic Strategies
The synthesis of PROTACs can be achieved through various strategies, with the most common being solution-phase and solid-phase synthesis.[4][12] The choice of strategy often depends on the complexity of the molecule and the desired scale of the synthesis.
A typical synthetic workflow involves the sequential coupling of the three components. This can be done by first attaching the linker to either the POI ligand or the E3 ligase ligand, followed by the coupling of the resulting intermediate with the third component.[13] Common chemical reactions employed in PROTAC synthesis include:
-
Amide Bond Formation: A robust and widely used reaction for connecting the linker to the ligands.[5]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": A highly efficient and specific reaction that is particularly useful for the modular assembly of PROTAC libraries.[5][]
Quantitative Data in PROTAC Synthesis
The efficiency of each synthetic step is crucial for the overall yield and purity of the final PROTAC. The following table summarizes typical quantitative data for key aspects of PROTAC synthesis and characterization.
| Parameter | Typical Value(s) | Analytical Method(s) | Source(s) |
| Reaction Yield (Coupling Steps) | 10% - 70% (highly variable) | LC-MS, NMR | [14] |
| Final Product Purity | >95%, often ≥98% | HPLC, LC-MS | [15] |
| Degradation Potency (DC₅₀) | pM to µM range | Western Blot, In-Cell Ubiquitination Assays | [7][16] |
| Maximum Degradation (Dₘₐₓ) | Often >90% | Western Blot | [16] |
Note: Yields and biological activity are highly dependent on the specific ligands, linker, and target protein.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using common coupling methods.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a two-step process involving the sequential coupling of the linker to the POI ligand and then to the E3 ligase ligand.
Step 1: Coupling of Linker to POI Ligand
-
Materials: POI ligand with a suitable functional group (e.g., amine), bifunctional linker with a terminal carboxylic acid and a protected functional group on the other end, coupling agents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).
-
Procedure: a. Dissolve the POI ligand (1.0 eq) and the linker (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling agents (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS. d. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
-
Materials: POI-linker intermediate, E3 ligase ligand with a suitable functional group (e.g., amine), coupling agents, base, and anhydrous solvent as in Step 1.
-
Procedure: a. Deprotect the terminal functional group of the POI-linker intermediate if necessary. b. Follow the coupling procedure described in Step 1, using the POI-linker intermediate and the E3 ligase ligand as the starting materials. c. After workup, purify the final PROTAC product using preparative reverse-phase HPLC.[5] d. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[17]
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol utilizes a copper-catalyzed azide-alkyne cycloaddition reaction for the final coupling step.
-
Materials: POI-linker intermediate with a terminal alkyne, E3 ligase ligand with a terminal azide (or vice versa), a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst), a ligand (e.g., TBTA), and a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Procedure: a. Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized ligand (1.1 eq) in the chosen solvent system. b. Add the copper catalyst and ligand to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. e. Wash the organic layer, dry, and concentrate as in Protocol 1. f. Purify the final PROTAC product by preparative HPLC. g. Characterize the purified PROTAC by LC-MS and NMR.
Characterization of Synthesized PROTACs
Ensuring the purity and structural integrity of the synthesized PROTAC is crucial for accurate biological evaluation.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[15]
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.
-
Chromatographic Conditions: A gradient elution with water and acetonitrile, often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Data Analysis: The purity is determined by calculating the area of the main product peak as a percentage of the total peak area in the chromatogram. A purity of >95% is generally considered acceptable for in vitro studies.[15]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. | Sigma-Aldrich [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, also known as N-Boc-4-amidinopiperazine or N-Boc-piperazine-1-carboxamidine, is a key building block in modern medicinal chemistry. Its structure combines a piperazine scaffold, a common motif in numerous pharmaceuticals, with a carbamimidoyl (amidine/guanidine) group, a well-established pharmacophore for targeting serine proteases. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization, making this molecule a versatile intermediate in the synthesis of targeted inhibitors for various therapeutic areas, particularly in the development of anticoagulants and antifungal agents. This document provides an overview of its applications, detailed synthetic protocols, and relevant biological data for derivatives.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, prized for its physicochemical properties that can enhance aqueous solubility and oral bioavailability. When functionalized with a carbamimidoyl group, the resulting structure is particularly effective at interacting with the active sites of serine proteases, such as thrombin and Factor Xa, which play crucial roles in the blood coagulation cascade. The basicity of the amidine group allows it to form strong ionic interactions with acidic residues (e.g., aspartate) in the S1 pocket of these enzymes. The Boc-protected form, this compound, serves as a stable and readily derivatizable precursor for introducing this key pharmacophore into more complex drug candidates.
Applications in Medicinal Chemistry
The primary application of this compound is as a synthetic intermediate for the development of enzyme inhibitors.
-
Serine Protease Inhibitors: The carbamimidoyl moiety is a potent mimic of the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. Consequently, derivatives of this compound are extensively explored as inhibitors of:
-
Thrombin (Factor IIa): Direct thrombin inhibitors are a class of anticoagulants used to prevent and treat thrombosis. The piperazine-1-carboxamidine scaffold can be elaborated to produce potent and selective thrombin inhibitors.
-
Factor Xa: As a key enzyme in the coagulation cascade, Factor Xa is a major target for the development of modern oral anticoagulants. The amidinopiperazine moiety can serve as the P1 ligand that binds to the S1 pocket of Factor Xa.
-
-
Antifungal Agents: Recent studies have shown that piperazine-1-carboxamidine derivatives exhibit fungicidal activity against pathogens like Candida albicans. The proposed mechanism involves the induction of endogenous reactive oxygen species (ROS) accumulation in the fungal cells.[1]
Synthesis of this compound
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
This step involves the selective protection of one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM to the piperazine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl piperazine-1-carboxylate.
-
Step 2: Guanylation of Tert-butyl piperazine-1-carboxylate
This step introduces the carbamimidoyl group onto the unprotected nitrogen of N-Boc-piperazine. A common method for guanylation is the use of a guanylating agent such as N,N'-Di-Boc-N''-triflylguanidine or by reaction with S-methylisothiourea sulfate in the presence of a base.
-
Materials:
-
Tert-butyl piperazine-1-carboxylate (from Step 1)
-
1H-Pyrazole-1-carboxamidine hydrochloride (or a similar guanylating agent)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Tert-butyl piperazine-1-carboxylate (1.0 equivalent) in DMF.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in the Development of a Factor Xa Inhibitor: A Representative Protocol
The following protocol describes a general procedure for utilizing this compound to synthesize a hypothetical Factor Xa inhibitor. This involves deprotection of the Boc group followed by coupling to a suitable scaffold.
Step 1: Boc Deprotection
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (or HCl in dioxane) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the deprotected piperazine-1-carboxamidine salt.
-
Step 2: Amide Bond Formation
-
Materials:
-
Piperazine-1-carboxamidine salt (from Step 1)
-
Carboxylic acid-containing scaffold (e.g., a substituted benzoic acid derivative)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or TEA
-
DMF
-
-
Procedure:
-
Dissolve the carboxylic acid scaffold (1.0 equivalent) in DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the piperazine-1-carboxamidine salt (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Purify the final product using reverse-phase HPLC.
-
Diagram of the Inhibitor Synthesis Workflow
Caption: General workflow for synthesizing a Factor Xa inhibitor.
Biological Activity of Piperazine-1-Carboxamidine Derivatives
While specific quantitative data for the parent compound is limited, the following table summarizes the inhibitory activity of some piperazine-carboxamidine derivatives against relevant enzymes, illustrating the potential of this scaffold.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Piperazide of 3-amidinophenylalanine derivatives | Thrombin | Varies (nM to µM range) | [2] |
| Piperazine-1-carboxamidine analogues | Candida albicans (ROS accumulation) | Fungicidal activity demonstrated | [1] |
| Substituted piperazine-based inhibitors | Matrix Metalloproteinase-3 (MMP-3) | Varies based on substitution | [3] |
Signaling Pathway Inhibition: Coagulation Cascade
Derivatives of this compound primarily target serine proteases in the coagulation cascade. The diagram below illustrates the central role of Factor Xa and Thrombin, the key targets for anticoagulants derived from this building block.
Caption: Inhibition of the coagulation cascade by piperazine-carboxamidine derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient incorporation of the amidinopiperazine moiety, a key pharmacophore for targeting serine proteases. The synthetic protocols and application examples provided herein demonstrate its utility in the design and development of novel therapeutics, particularly in the fields of anticoagulation and antifungal research. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and effective drug candidates.
References
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models for a novel class of piperazine-based stromelysin-1 (MMP-3) inhibitors: applying a "divide and conquer" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a piperazine derivative featuring a carbamimidoyl (amidine) functional group. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets.[1][2][3] The carbamimidoyl moiety, being a strong base and capable of forming multiple hydrogen bonds, suggests its potential as a mimic of protonated arginine or lysine side chains. This makes the compound a prime candidate for investigation as an inhibitor of enzymes that recognize these residues, particularly serine proteases.
Due to the limited availability of specific experimental data for this compound, this document provides generalized protocols and proposed applications based on the compound's structural features and established methodologies for similar molecules.
Proposed Application: Serine Protease Inhibition
The carbamimidoyl group is isosteric with the guanidinium group of arginine. Many serine proteases, such as trypsin, thrombin, and Factor Xa, have a specificity pocket (S1 pocket) with an aspartate residue at the bottom that recognizes and binds arginine or lysine residues of their substrates. Therefore, this compound is a candidate for investigation as a competitive inhibitor of such enzymes.[4]
Potential Targets:
-
Trypsin
-
Thrombin
-
Factor Xa
-
Other proteases with a similar substrate specificity
The inhibitory activity can be quantified by determining the half-maximal inhibitory concentration (IC50) value through in vitro enzyme assays.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the title compound involves the guanylation of a commercially available piperazine precursor. A generalized protocol for this transformation is provided below.
Protocol: Guanylation of Tert-butyl 4-aminopiperazine-1-carboxylate
Materials:
-
Tert-butyl 4-aminopiperazine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or other guanylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 1,4-dioxane or diethyl ether) for Boc deprotection (if required)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexane mixtures)
Procedure:
-
Dissolve Tert-butyl 4-aminopiperazine-1-carboxylate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the guanylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 1.1 equivalents) to the solution.
-
Add a suitable base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected guanidinyl product.
-
If the final product without the Boc protecting groups on the guanidine moiety is desired, dissolve the purified intermediate in a suitable solvent and treat with a strong acid, such as HCl in dioxane, to remove the Boc groups.
-
Isolate the final product, this compound, after removal of the solvent and any necessary purification steps (e.g., recrystallization or precipitation).
-
Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
In Vitro Serine Protease Inhibition Assay (Chromogenic)
This protocol describes a general method to determine the IC50 value of this compound against a serine protease using a chromogenic substrate.
Principle: The activity of the serine protease is measured by its ability to cleave a colorless chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate specific for the enzyme (e.g., BAPNA for Trypsin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)
-
This compound (Test Compound)
-
Known reference inhibitor (e.g., Aprotinin for Trypsin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions to the 'inhibitor' wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO as the compound dilutions to the 'no inhibitor' (100% activity) and 'blank' (no enzyme) wells.
-
-
Enzyme Addition: Add 20 µL of the serine protease solution (diluted in assay buffer to a working concentration) to all wells except the 'blank' wells. Add 20 µL of assay buffer to the 'blank' wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate solution (pre-warmed to the assay temperature) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at multiple time points (kinetic mode) or after a fixed incubation time (e.g., 30 minutes, endpoint mode) using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and organized table to allow for easy comparison of potencies.
Table 1: Inhibitory Activity of Test Compounds against Serine Proteases
| Compound | Target Enzyme | IC50 (µM) ± SD |
| This compound | Trypsin | Data to be determined |
| Aprotinin (Reference) | Trypsin | Known value or to be determined |
| This compound | Thrombin | Data to be determined |
| Argatroban (Reference) | Thrombin | Known value or to be determined |
SD: Standard Deviation from at least three independent experiments.
Relevant Signaling Pathway
As a potential inhibitor of coagulation factors like Thrombin or Factor Xa, this compound could play a role in modulating the blood coagulation cascade. A simplified diagram of this pathway is presented below, highlighting the central role of serine proteases.
References
Application Notes and Protocols: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis and drug discovery.
Chemical and Physical Properties
This compound, also known as Boc-4-guanidinopiperazine, is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a carbamimidoyl (guanidino) group. The guanidino moiety, being strongly basic, typically exists in its protonated form as a salt (e.g., hydrochloride or trifluoroacetate salt), which enhances its stability and solubility in polar solvents.
Data Presentation: Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its computed properties and provides data for structurally related compounds to offer an estimation.
| Property | This compound (Predicted/Inferred) | Tert-butyl piperazine-1-carboxylate[1] | Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[2][3] |
| Molecular Formula | C₁₀H₂₁N₅O₂ | C₉H₁₈N₂O₂ | C₁₅H₂₇N₃O₃ |
| Molecular Weight | 243.30 g/mol | 186.25 g/mol | 297.39 g/mol |
| Appearance | White to off-white solid (predicted) | White solid | White to off-white powder |
| Solubility | Expected to be soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents. | Soluble in organic solvents such as DMSO and dichloromethane. | Soluble in organic solvents. |
| Stability | Stable under recommended storage conditions. The guanidino group is basic and may react with strong acids. The Boc group is acid-labile. | Stable under recommended storage conditions. | Stable under recommended storage conditions. |
| Storage Temperature | 2-8°C, desiccated. | 2-8°C | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and ensure the safety of personnel working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
The compound may be hygroscopic; handle in a dry environment and consider using a glove box for sensitive applications.
Storage Conditions
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Store away from strong oxidizing agents and strong acids. The Boc protecting group is sensitive to acidic conditions.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in medicinal chemistry. The piperazine scaffold is a common motif in many approved drugs, imparting favorable pharmacokinetic properties.[4] The guanidino group is a key functional group in numerous biologically active molecules, known for its ability to form strong hydrogen bonds and ionic interactions with biological targets.[5][6]
Key Application Areas:
-
Synthesis of Enzyme Inhibitors: The guanidino group can mimic the side chain of arginine, making this compound a useful starting material for the synthesis of inhibitors for enzymes that recognize arginine, such as nitric oxide synthases and certain proteases.
-
Development of Receptor Ligands: The piperazine and guanidino moieties can be incorporated into ligands for various receptors, including G-protein coupled receptors (GPCRs).
-
Fragment-Based Drug Discovery: It can be used as a fragment in screening campaigns to identify novel starting points for drug discovery programs.
-
Combinatorial Chemistry: The Boc-protected piperazine allows for straightforward derivatization at the unprotected nitrogen, enabling the creation of compound libraries for high-throughput screening.
Experimental Protocols
The following are representative protocols for the use of this compound in common synthetic transformations.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperazine ring for further functionalization.
Materials:
-
This compound (as a salt, e.g., HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in a small amount of water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 4-carbamimidoylpiperazine.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for coupling a carboxylic acid to the deprotected piperazine nitrogen, a common subsequent step after Boc deprotection.
Materials:
-
4-Carbamimidoylpiperazine (from Protocol 1)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add the base (DIPEA, 2.0-3.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 4-carbamimidoylpiperazine (1.0 eq) in anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the general workflow for utilizing this compound in a synthetic route.
Caption: Synthetic workflow for the derivatization of the title compound.
Signaling Pathway Context: Potential as an Arginine Mimetic
This diagram illustrates the conceptual role of a guanidino-containing compound as an arginine mimetic, potentially inhibiting an enzyme that processes arginine.
Caption: Conceptual inhibition of an arginine-utilizing enzyme.
References
- 1. chembk.com [chembk.com]
- 2. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3 | CID 10803972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical guanylation step of N-Boc-piperazine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Guanylating Reagent: The chosen reagent may not be reactive enough for the secondary amine of the piperazine ring. | - Consider using a more reactive guanylating agent such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-S-methylisothiourea. - If using S-methylisothiourea, ensure it is the sulfate salt and consider adding a base like triethylamine to facilitate the reaction. |
| Inadequate Reaction Conditions: Temperature may be too low, or reaction time may be insufficient. | - Gradually increase the reaction temperature, monitoring for decomposition by TLC. - Extend the reaction time, tracking the consumption of the starting material. | |
| Poor Quality of Reagents: Degradation of the guanylating agent or impurities in the N-Boc-piperazine can inhibit the reaction. | - Use freshly purchased or properly stored reagents. - Confirm the purity of the starting materials via NMR or LC-MS. | |
| Formation of Multiple Byproducts | Side Reactions of the Guanidinylating Agent: Reagents like cyanamide can oligomerize or lead to the formation of complex mixtures. | - Opt for a more stable and selective guanylating agent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. - Control the stoichiometry of the reagents carefully. |
| Reaction with Both Piperazine Nitrogens: Although one nitrogen is protected, some reaction conditions might lead to undesired reactions. | - This is less common with the Boc protecting group but ensure the use of a non-nucleophilic base if one is required. | |
| Decomposition of Product or Starting Material: The reaction conditions may be too harsh. | - Monitor the reaction at lower temperatures first. - Ensure the pH of the reaction mixture is controlled, as the Boc group is acid-labile.[1][2][3][4] | |
| Difficulty in Product Purification | Polarity of the Product: The guanidinium group makes the product highly polar, which can lead to tailing on silica gel chromatography. | - Use a modified eluent system for column chromatography, such as adding a small percentage of triethylamine or ammonia in methanol to a dichloromethane/methanol mobile phase. - Consider alternative purification methods like ion-exchange chromatography or crystallization. |
| Co-elution with Byproducts: Byproducts may have similar polarities to the desired product. | - Optimize the reaction to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) for purification if necessary. | |
| Inconsistent Yields | Variability in Reagent Activity: The activity of some guanylating agents can vary between batches. | - Standardize the source and batch of your guanylating agent. - Consider preparing the guanylating agent in-house for better consistency. |
| Atmospheric Moisture: Some reagents and intermediates can be sensitive to moisture. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: Which guanylating agent is best for the synthesis of this compound?
A1: The choice of guanylating agent is critical for achieving a good yield. While several reagents can be used, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often recommended for its high reactivity and selectivity with primary and secondary amines under mild conditions.[5] Another effective option is N,N'-di-Boc-S-methylisothiourea, which is also a powerful guanidinylating agent.[6]
Q2: My yield is consistently low. What are the most critical parameters to optimize?
A2: For low yields, focus on the following:
-
Reagent Choice and Quality: Ensure you are using a high-purity, reactive guanylating agent.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature screen is recommended.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the guanylating agent may be necessary, but a large excess can lead to byproduct formation.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile are often good starting points.
Q3: Is the Boc protecting group stable under the conditions required for guanylation?
A3: The Boc group is generally stable under basic and neutral conditions, which are typical for many guanylation reactions.[1][4] However, it is labile to strong acids.[1][2][3] Therefore, if your guanylation procedure generates acidic byproducts, it is important to use a non-nucleophilic base to neutralize the acid and prevent premature deprotection of the Boc group.
Q4: What are the expected side products in this reaction?
A4: Common side products can include unreacted starting material, and if using less stable reagents like cyanamide, you may observe oligomeric byproducts. With reagents like N,N'-di-Boc-S-methylisothiourea, the corresponding protected guanidine is formed, which then requires deprotection. Incomplete reaction can also be a source of "byproducts" in the crude mixture.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. Due to the polar nature of the product, a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is recommended. Liquid chromatography-mass spectrometry (LC-MS) is also a very effective tool to track the formation of the desired product and any byproducts.
Data Presentation
Table 1: Comparison of Common Guanylating Reagents for Amines
| Guanylating Reagent | Substrate Type | Typical Conditions | Reported Yields (General Amines) | Key Considerations |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary & Secondary Amines | Room temperature to mild heating in aprotic solvents (e.g., THF, DMF) | Good to Excellent[5] | Highly reactive and selective. The product is the di-Boc protected guanidine. |
| N,N'-Di-Boc-S-methylisothiourea | Primary & Secondary Amines | Often requires an activating agent (e.g., HgCl₂) or a base (e.g., Et₃N) and heating. | Good to Excellent[6] | Potent reagent. The use of mercury salts is a significant environmental and safety concern. |
| S-Methylisothiourea Sulfate | Primary & Secondary Amines | Typically requires a base (e.g., Et₃N) and heating in a polar solvent (e.g., EtOH, DMF). | Moderate to Good | A more traditional and cost-effective reagent, but may require more optimization. |
| Cyanamide | Primary & Secondary Amines | Often requires acidic conditions and heating. | Variable | Prone to side reactions and oligomerization. Generally less selective. |
Experimental Protocols
Protocol 1: Guanylation of N-Boc-Piperazine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from general procedures for the guanylation of secondary amines and is a recommended starting point for optimization.
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DMF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 50-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the di-Boc protected guanidine. This can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
For the final product, the di-Boc protected guanidine is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 1-2 hours to remove the Boc groups from the guanidine moiety.
-
The solvent is then removed under reduced pressure, and the residue is purified to yield this compound as its TFA salt.
Protocol 2: Guanylation using S-Methylisothiourea Sulfate
This protocol outlines a more traditional approach to guanylation.
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
S-Methylisothiourea sulfate
-
Triethylamine (Et₃N)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and S-methylisothiourea sulfate (1.0 eq) in anhydrous ethanol.
-
Add triethylamine (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be triturated with diethyl ether to precipitate the product, which can then be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A: this compound, like many Boc-protected piperazine derivatives, is expected to exhibit good solubility in organic solvents such as ethanol, acetone, dichloromethane, and methanol.[1][2][3] However, its aqueous solubility is anticipated to be low due to the hydrophobic nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2]
Q2: I am observing poor dissolution of the compound in my aqueous buffer. What is the likely cause?
A: The limited aqueous solubility is the most probable cause. The bulky and nonpolar Boc group significantly reduces the molecule's ability to interact with water molecules.[2] The intrinsic properties of the free base form of the compound may not be conducive to dissolution in neutral aqueous media.
Q3: Can the solubility be improved by changing the pH of the solution?
A: Yes, pH adjustment can be a highly effective method.[4][5] Since the molecule contains basic nitrogen atoms in the piperazine ring, lowering the pH with a suitable acid to form a salt in situ will likely increase its aqueous solubility.
Q4: Are there alternative strategies if pH adjustment is not suitable for my experiment?
A: Absolutely. Several techniques can be employed to enhance solubility. These include the use of co-solvents, solid dispersions, and particle size reduction.[6][7] The choice of method will depend on the specific requirements of your experimental setup and downstream applications.
Q5: Should I consider synthesizing a salt form of the compound for better aqueous solubility?
A: Yes, forming a hydrochloride or other pharmaceutically acceptable salt is a common and effective strategy to improve the aqueous solubility and dissolution rate of basic compounds.[8][9] The hydrochloride salt of similar piperazine compounds is often more water-soluble than the free base.[8]
Troubleshooting Guide
If you are experiencing difficulties dissolving this compound, follow these troubleshooting steps:
Data Presentation: Solubility Profile
The following tables provide an overview of the expected solubility of this compound and a comparison with its hydrochloride salt form. Please note that the quantitative data are illustrative and may vary based on experimental conditions.
Table 1: Estimated Solubility of this compound (Free Base)
| Solvent | Category | Estimated Solubility (mg/mL) |
| Water (pH 7.4) | Poorly Soluble | < 0.1 |
| Ethanol | Soluble | > 20 |
| Methanol | Soluble | > 20 |
| Dichloromethane (DCM) | Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |
| Acetone | Soluble | > 15 |
Table 2: Comparison of Free Base vs. Hydrochloride Salt in Aqueous Media
| Compound Form | pH of Medium | Category | Estimated Solubility (mg/mL) |
| Free Base | 7.4 | Poorly Soluble | < 0.1 |
| Hydrochloride Salt | ~4-5 | Soluble | > 10 |
| Free Base | 2.0 (with HCl) | Soluble | > 10 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by lowering the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of the compound and add it to the aqueous buffer.
-
Begin stirring the suspension at room temperature.
-
Slowly add 1 M HCl dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding acid until the compound is fully dissolved. A pH below 4 is likely required.
-
Record the final pH of the solution.
Protocol 2: Solubilization Using a Co-solvent System
Objective: To prepare a solution of the compound in an aqueous buffer using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Weigh the desired amount of the compound into a clean vial.
-
Add a minimal volume of the organic co-solvent (e.g., DMSO) to the vial, just enough to fully dissolve the compound. This creates a concentrated stock solution.
-
Vortex the mixture until the solid is completely dissolved.
-
Slowly add the aqueous buffer to the concentrated stock solution while vortexing to reach the final desired concentration.
-
Note: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect downstream biological assays. It is recommended to keep the final co-solvent concentration low (typically <1%).
Visualization of Method Selection
The selection of an appropriate solubility enhancement technique often follows a logical progression based on the experimental constraints.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability problems of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1] Keep the container tightly sealed to prevent moisture absorption. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the desired final concentration.
Q3: What is the primary cause of instability for this compound in solution?
A3: The main point of instability for this compound is the tert-butoxycarbonyl (Boc) protecting group. This group is known to be labile under acidic conditions, leading to its cleavage and the formation of the deprotected piperazine derivative, carbon dioxide, and isobutylene.[2][3][4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound is highly pH-dependent. The Boc group is susceptible to cleavage under acidic conditions (low pH).[2][4] The compound is generally more stable in neutral to mildly basic solutions. Prolonged exposure to strong acids should be avoided.
Troubleshooting Guide
General Stability Profile
The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of tert-butyl carbamates.
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic pH (e.g., pH < 5) | Unstable | Acid-catalyzed hydrolysis of the Boc group.[2][4] |
| Neutral pH (e.g., pH 7) | Generally Stable | Minimal degradation expected under typical experimental conditions.[2] |
| Basic pH (e.g., pH > 8) | Generally Stable | The Boc group is generally stable towards most bases.[2][4] |
| Elevated Temperature | Susceptible to Degradation | Thermal cleavage of the Boc group can occur, especially at temperatures above 80°C.[3] |
| Oxidizing Agents (e.g., H₂O₂) | Potentially Unstable | The piperazine ring and other functional groups may be susceptible to oxidation. |
| Light Exposure | Potentially Unstable | Amine-containing compounds can be susceptible to photo-oxidation.[2] |
Troubleshooting Common Experimental Issues
Caption: Troubleshooting flowchart for stability issues.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal is to induce degradation to identify potential degradation products and degradation pathways.[5][6]
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at 60°C for 24 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C) for 24 hours. For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of any degradation products, which is crucial for their structural elucidation.
4. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Potential Degradation Pathway
The most probable degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the Boc group.
Caption: Acid-catalyzed degradation of the Boc group.
References
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the guanylation of Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This involves reacting N-Boc-piperazine with a suitable guanylating agent to introduce the carbamimidoyl (guanidinyl) group onto the unprotected nitrogen of the piperazine ring.
Q2: What are the common guanylating reagents used for this synthesis?
A2: A variety of reagents can be used for the guanylation of amines. The choice of reagent can impact reaction time, yield, and purification requirements. Common options include:
-
N,N'-Di-Boc-S-methylisothiourea
-
Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea[1]
-
Cyanamide[2]
-
Pyrazole-1-carboxamidine derivatives
Q3: Are there any catalysts or additives that can improve the reaction efficiency?
A3: Yes, the addition of certain catalysts or additives can significantly accelerate the guanylation reaction and improve yields.[5] For instance, 4-dimethylaminopyridine (DMAP) is known to accelerate the reaction.[5] In some cases, metal salts are used to facilitate desulfurization when using thiourea-based reagents.[3] For carbodiimide-mediated reactions, catalysts like zinc diethyl (ZnEt2) or ytterbium triflate have been shown to be effective.[4]
Q4: How can I synthesize the starting material, Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)?
A4: Mono-N-Boc-piperazine can be prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O.[6] To favor mono-substitution, a large excess of piperazine is often used, or a mono-protonation strategy can be employed by reacting piperazine with one equivalent of acid.[6] An alternative approach involves a three-step synthesis starting from diethanolamine, which includes chlorination, Boc protection, and cyclization.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive guanylating reagent. | Use a freshly opened or properly stored guanylating reagent. Some reagents can degrade over time. |
| Suboptimal reaction temperature. | While many guanylation reactions proceed at room temperature, some may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. | |
| Inefficient catalyst or additive. | Screen different catalysts or additives. For example, if using a thiourea-based reagent, ensure the appropriate activating agent is present. | |
| Formation of multiple byproducts | Di-substituted piperazine. | This can occur if both nitrogen atoms of piperazine react. Ensure you are starting with mono-protected N-Boc-piperazine. |
| Decomposition of starting material or product. | If using a strong base, consider switching to a weaker, non-nucleophilic base. Also, avoid excessively high reaction temperatures. | |
| Reaction with solvent. | Ensure the solvent is anhydrous and compatible with the chosen reagents and reaction conditions. | |
| Difficulty in product purification | Product is highly polar and water-soluble. | Purification can be challenging. Consider using reversed-phase column chromatography or crystallization to isolate the final product. |
| Co-elution with unreacted starting material or byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.[8] |
Experimental Protocols
Protocol 1: Guanylation of N-Boc-piperazine using a Polymer-Bound Thiopseudourea Reagent
This protocol is adapted from a method for the guanylation of amines using a polymer-bound reagent, which simplifies purification.[1]
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0 eq)
-
Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound (5.0 eq)[1]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-piperazine in anhydrous THF.
-
Add the polymer-bound bis(tert-butoxycarbonyl)thiopseudourea to the solution.
-
Stir the mixture at room temperature for 40 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove the polymer resin.
-
Wash the resin with THF (2 x 3 mL).[1]
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography on silica gel to yield Tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate.
-
The Boc protecting groups on the guanidine moiety can be removed using standard deprotection methods (e.g., treatment with trifluoroacetic acid) to yield the final product.[1]
Protocol 2: Synthesis of N-Boc-piperazine
This protocol describes the mono-protection of piperazine using di-tert-butyl dicarbonate.[6]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask.
-
Slowly add a solution of (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature.[6]
-
Stir the reaction mixture for 20-24 hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated piperazine dihydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or extraction to obtain pure 1-Boc-piperazine. A typical yield is around 83%.[6]
Visual Guides
Caption: General workflow for the synthesis of the target compound.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
- 1. Guanylation of Amines [sigmaaldrich.com]
- 2. Guanidine synthesis by guanylation [organic-chemistry.org]
- 3. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Efficient Conversion of Amines to Protected Guanidines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproducts primarily originate from the guanylation step, especially when using pyrazole-based guanylating agents. These include:
-
Pyrazole: This is a very common byproduct formed from the leaving group of popular guanylating reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Unreacted N-Boc-piperazine: Incomplete reaction can lead to the presence of the starting piperazine derivative in the final product mixture.
-
Unreacted Guanylating Agent: Residual amounts of the guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, may remain if the reaction does not go to completion.
-
Di-Boc-protected Guanidine Intermediate: The initial product of the guanylation is often the di-Boc-protected guanidine, which may not fully deprotect to the desired product under certain conditions.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The guanylation of N-Boc-piperazine can be slow. Ensure you are using the recommended reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Moisture: The presence of moisture can hydrolyze the guanylating agent. Ensure all solvents and reagents are anhydrous.
-
Base Strength: The choice and amount of base can be critical. A hindered base like N,N-Diisopropylethylamine (DIPEA) is often used to activate the guanylating agent without causing side reactions. Ensure the stoichiometry of the base is correct.
-
Purification Losses: The product can be lost during workup and purification. Optimize your extraction and chromatography conditions to minimize these losses.
Q3: How can I effectively remove the pyrazole byproduct from my final product?
A3: Pyrazole can be challenging to remove due to its polarity. Here are a few strategies:
-
Aqueous Wash: During the workup, washing the organic layer with an acidic solution (e.g., dilute HCl) can help to protonate and extract the basic pyrazole into the aqueous phase.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove pyrazole.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can separate the desired product from pyrazole.[1]
-
Acid-Base Extraction: Dissolving the crude product in an organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution can selectively remove the more basic pyrazole.
Q4: I am observing an unexpected peak in my LC-MS that corresponds to the di-Boc-protected product. How can I facilitate its complete deprotection?
A4: The di-Boc-protected guanidine is a stable intermediate. If it is not fully deprotected to the final product, consider the following:
-
Reaction Conditions: The deprotection of the Boc groups typically occurs under acidic conditions during the workup. Ensure the acid treatment is sufficient in terms of concentration and time.
-
Post-purification Deprotection: If the di-Boc-protected compound is isolated, it can be treated with an acid like trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane) to remove the Boc groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of Pyrazole in Final Product | Incomplete removal during workup. | Optimize aqueous wash conditions (e.g., use dilute acid). Employ column chromatography with a suitable solvent gradient.[1] Consider recrystallization. |
| Unreacted N-Boc-piperazine Detected | Incomplete guanylation reaction. | Increase reaction time or temperature. Ensure stoichiometry of reagents is correct. Verify the activity of the guanylating agent. |
| Significant Amount of Di-Boc-Guanidine Byproduct | Incomplete deprotection of Boc groups. | Extend the acidic workup step. Perform a separate deprotection step using TFA post-purification. |
| Low Overall Yield | Reaction inefficiency or purification losses. | Ensure anhydrous reaction conditions. Monitor reaction to completion. Optimize purification strategy to minimize product loss. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
Procedure:
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in anhydrous DCM or THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Common side reactions and byproducts in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as tert-butyl piperazine-1-carboxylate, excess activating agents for the carbamimidoyl group formation, and byproducts from the Boc-protection or deprotection steps if applicable. Di-Boc protected piperazine can also be a potential impurity. In some cases, residual solvents from the reaction or work-up may be present.
Q2: What is the recommended purification method for this compound?
A2: The most common and effective purification method is column chromatography on silica gel. Recrystallization can also be employed, either as a standalone method or post-chromatography for further purification. The choice of method depends on the nature and quantity of the impurities.
Q3: How does the basicity of the carbamimidoyl (amidine) group affect purification?
A3: The carbamimidoyl group is basic and can lead to issues during silica gel chromatography, such as tailing or irreversible adsorption to the acidic silica. This can be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.
Q4: What are suitable solvent systems for column chromatography?
A4: A common solvent system for purifying Boc-protected piperazine derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.[1][2][3] For this compound, due to its polarity, a more polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol might be necessary. The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the eluent system is often recommended to prevent peak tailing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery from Silica Gel Column | The highly basic carbamimidoyl group is irreversibly adsorbed onto the acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with the eluent containing a small amount of a base (e.g., 0.5-1% triethylamine or ammonia in methanol).2. Use a different stationary phase, such as alumina (basic or neutral).3. Consider an alternative purification method like recrystallization or salt formation followed by extraction. |
| Significant Peak Tailing during Column Chromatography | Interaction of the basic amidine group with acidic sites on the silica gel. | 1. Add a basic modifier to the eluent system (e.g., 0.1-1% triethylamine).2. Ensure the crude material is fully dissolved and properly loaded onto the column. |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | 1. Optimize the solvent system for chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.2. Try a different solvent system. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide better resolution.3. Consider reverse-phase chromatography if the impurity profile is suitable. |
| Product Crystallizes on the Column | The product has low solubility in the chosen eluent system. | 1. Increase the polarity of the eluent to improve solubility.2. Perform the chromatography at a slightly elevated temperature (if the compound is stable).3. Load a smaller amount of the crude product onto the column. |
| Difficulty in Removing Residual Solvents | High-boiling point solvents (e.g., DMF, DMSO) were used in the reaction or work-up. | 1. Perform multiple co-evaporations with a lower-boiling point solvent (e.g., toluene, dichloromethane).2. Lyophilization from a suitable solvent (e.g., water/acetonitrile if the compound is soluble and stable).3. Purify via recrystallization from a solvent in which the high-boiling point solvent is soluble. |
| Product Appears as an Oil Instead of a Solid | Presence of impurities or residual solvent. The compound may also be inherently an oil. | 1. Ensure all solvents are thoroughly removed under high vacuum.2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling to a low temperature.3. Triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the solid product.[4] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibration: Equilibrate the packed column by running the initial eluent through it until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis and Purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method is the guanylation of tert-butyl piperazine-1-carboxylate (also known as 1-Boc-piperazine). This reaction introduces the carbamimidoyl (guanidinyl) group onto the unprotected nitrogen of the piperazine ring. Several guanidinylating agents can be employed for this transformation.[1][2]
Q2: Which guanidinylating agents are recommended for this synthesis?
Several reagents can be used, each with its own advantages and considerations. The choice of reagent can impact reaction conditions, yield, and impurity profile.
| Guanidinylating Agent | Key Features |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Widely used, commercially available, and effective for guanidinylating primary and some secondary amines. Generally provides good yields.[1][3][4] |
| N,N'-Di-Boc-S-methylisothiourea | Another common reagent for the preparation of Boc-protected guanidines. |
| N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, particularly useful for less nucleophilic or sterically hindered amines.[1] |
| Cyanamide | A simpler, smaller reagent, though its use can sometimes lead to the formation of side products. |
Q3: What are the primary challenges in purifying this compound?
The main challenge stems from the highly polar and basic nature of the guanidine group. This can lead to:
-
Poor solubility in many common organic solvents used for chromatography.
-
Strong interaction with silica gel, leading to streaking, poor separation, and sometimes irreversible binding during column chromatography.
-
Difficulty in achieving sharp peaks in reverse-phase HPLC without appropriate mobile phase modifiers.
Q4: How can I monitor the progress of the guanylation reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often required. LC-MS is highly effective for tracking the consumption of the starting amine and the formation of the desired product.
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method. The mobile phase should be buffered (e.g., with 0.1% trifluoroacetic acid or formic acid) to ensure consistent protonation of the basic guanidine group and achieve good peak shape. Detection can be done using a UV detector (around 210 nm) or an Evaporative Light Scattering Detector (ELSD).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final compound and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Guanidinylating Agent | Consider using a more reactive agent like N,N'-Di-Boc-N''-triflylguanidine, especially if your starting amine is sterically hindered or electronically deactivated.[1] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. Some guanylation reactions may require heating. Ensure the solvent is anhydrous if required by the specific reagent. |
| Base Incompatibility | If a base is used in the reaction, ensure it is compatible with the reactants and not causing side reactions. For some reagents, a non-nucleophilic base like triethylamine or diisopropylethylamine is suitable. |
| Poor Quality Starting Materials | Verify the purity of the tert-butyl piperazine-1-carboxylate and the guanidinylating agent. |
Problem 2: Difficulty in Isolating the Product from the Reaction Mixture
| Possible Cause | Suggested Solution |
| Product is Highly Water-Soluble | After quenching the reaction, if the product remains in the aqueous layer during extraction, try saturating the aqueous phase with sodium chloride to decrease the polarity and improve extraction into an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
| Formation of an Emulsion during Workup | Allow the mixture to stand, or add brine to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
| Product Precipitates with Reagent Byproducts | If the product precipitates along with byproducts, try to find a solvent that selectively dissolves the product, leaving the impurities behind. |
Problem 3: Challenges with Chromatographic Purification
| Possible Cause | Suggested Solution |
| Streaking or Tailing on Silica Gel Column | The basic guanidine group strongly interacts with the acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine or ammonium hydroxide. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Product is not Eluting from the Silica Gel Column | Use a more polar eluent system. A gradient of dichloromethane to methanol is often effective. Adding a small percentage of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can help to displace the basic product from the silica gel. |
| Poor Separation of Product and Polar Impurities | Consider using reversed-phase column chromatography. The product can be loaded onto a C18 column and eluted with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol. |
| Product is Unstable on Silica Gel | If the product is suspected to be degrading on silica gel, minimize the time it is on the column by using flash chromatography with a steep solvent gradient. Alternatively, avoid silica gel chromatography altogether and attempt purification by recrystallization or salt formation. |
Problem 4: Issues with Recrystallization
| Possible Cause | Suggested Solution |
| Difficulty Finding a Suitable Single Solvent | A mixed-solvent system is often effective for polar compounds. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or acetonitrile) until the solution becomes turbid. Allow to cool slowly. |
| Product "Oils Out" Instead of Crystallizing | This occurs when the solution becomes supersaturated at a temperature above the melting point of the product. Try using a more dilute solution, a slower cooling rate, or a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. |
| Low Recovery from Recrystallization | The product may have significant solubility in the mother liquor. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) before filtering. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. |
Experimental Protocols
General Protocol for Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-protected guanidine.
-
Purification of Protected Guanidine: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
-
Deprotection: Dissolve the purified N,N'-di-Boc-protected guanidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Isolation of Final Product: Stir the mixture at room temperature until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure. The product can often be precipitated as a salt (e.g., hydrochloride or trifluoroacetate) by the addition of a non-polar solvent like diethyl ether.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity issues in the synthesis of the target compound.
References
Technical Support Center: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
A1: Based on the structure, which contains a Boc-protecting group and a carbamimidoyl (amidine) moiety, the primary degradation pathways are anticipated to be hydrolysis under acidic and basic conditions. The Boc group is known to be labile in acidic environments, while the amidine group is susceptible to hydrolysis, particularly under basic conditions.[1][2][3]
Q2: Under what conditions is the Boc group expected to cleave?
A2: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1] Cleavage is expected to occur under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of piperazine-4-carboximidamide.[1][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5][6]
Q3: How does the carbamimidoyl (amidine) group degrade?
A3: The carbamimidoyl group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, though it is generally more labile in basic media.[3] This would lead to the formation of Tert-butyl 4-ureidopiperazine-1-carboxylate. Amides themselves can be further hydrolyzed under more stringent conditions to a carboxylic acid and an amine.[7][8][9]
Q4: What are the expected major degradation products?
A4: The primary expected degradation products are:
-
DP-1 (Piperazine-4-carboximidamide): Formed via acid-catalyzed hydrolysis of the Boc group.
-
DP-2 (Tert-butyl 4-ureidopiperazine-1-carboxylate): Formed via hydrolysis of the carbamimidoyl group.
-
DP-3 (1-Carbamimidoylpiperazine-4-carboxylic acid): Potentially formed under oxidative conditions.
Q5: What initial steps should I take if I observe unexpected peaks in my chromatogram?
A5: First, ensure the integrity of your experimental setup. Check the mobile phase composition, column condition, and detector settings.[10][11] If the system is performing correctly, the new peaks are likely degradation products. Proceed with peak tracking and characterization under various stress conditions to identify their origin.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Shifts in HPLC Analysis
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload. | Use a mobile phase with a lower pH to protonate silanols. Consider using an end-capped column. Reduce sample concentration.[11] |
| Peak Fronting | Column overload; Poor sample solubility. | Dilute the sample. Ensure the sample is fully dissolved in the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; Temperature fluctuations. | Pre-mix mobile phase solvents or ensure proper functioning of the gradient mixer. Use a column oven to maintain a constant temperature.[12] |
| Poor Retention of Polar Analytes | The parent compound and its degradants are polar. | Use a more polar mobile phase in reverse-phase HPLC. Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13][14] |
Issue 2: Difficulty in Achieving Mass Balance in Forced Degradation Studies
| Symptom | Possible Cause | Recommended Solution |
| Low Mass Balance (<95%) | Formation of non-UV active degradants; Degradants are not eluting from the column; Co-elution of peaks. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. Employ a stronger elution mobile phase at the end of the gradient to wash the column. Optimize the separation method to resolve all peaks. |
| High Mass Balance (>105%) | Co-eluting impurities with the main peak; Incorrect response factors for degradants. | Improve chromatographic resolution. Determine the relative response factors for the main peak and all identified degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a typical forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS)
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study. The percentage degradation is calculated based on the reduction in the peak area of the parent compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-1 |
| 0.1 M NaOH | 2 hours | Room Temp | 18.5% | DP-2 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | DP-3 |
| Heat (Solid) | 48 hours | 105°C | 2.1% | Minor unidentified peaks |
| Photolytic (Solid) | ICH Q1B | Ambient | <1% | No significant degradation |
| Photolytic (Solution) | ICH Q1B | Ambient | 3.5% | Minor unidentified peaks |
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Inferred Degradation Pathways
Caption: Potential degradation pathways of the target compound.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. uhplcs.com [uhplcs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis and scale-up of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategy involves the guanylation of Tert-butyl piperazine-1-carboxylate. This is typically achieved by reacting the piperazine derivative with a guanylating agent such as S-methylisothiourea, often in the presence of a coupling agent or under conditions that facilitate the formation of the guanidine moiety. Protecting groups on the guanidino function, such as Boc groups, are also commonly employed to control reactivity and improve solubility, followed by a deprotection step.
Q2: What are the primary challenges in scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reactions: Guanylation reactions can be exothermic. Proper heat management is crucial to prevent side reactions and ensure safety.
-
Reagent Stoichiometry and Addition: Maintaining precise stoichiometric control and a controlled rate of reagent addition is critical to minimize the formation of over-guanidinylated or other byproducts.
-
Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is essential for maintaining reaction homogeneity and achieving consistent results.
-
Work-up and Purification: The polar nature of the guanidinium salt product can make extraction and purification challenging on a large scale. Isolation often involves crystallization or chromatography, which can be resource-intensive.
-
Byproduct Formation: The formation of N,N'-disubstituted guanidine or other impurities can complicate purification and reduce the overall yield.
Q3: How can I improve the yield of the guanylation reaction?
A3: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically screen solvents, bases, reaction temperatures, and reaction times.
-
Choice of Guanylating Agent: The reactivity of the guanylating agent is a critical factor. Agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can offer high yields under mild conditions.
-
Control of Stoichiometry: Use a slight excess of the amine component relative to the guanylating agent to ensure complete conversion of the more valuable reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
Q4: What are the best practices for purifying the final product?
A4: Purification of the highly polar this compound can be challenging.
-
Crystallization: If the product is a stable solid, crystallization from a suitable solvent system is often the most effective method for large-scale purification.
-
Column Chromatography: For smaller scales or when crystallization is not feasible, column chromatography using silica gel or a more polar stationary phase may be necessary. A gradient elution with a polar solvent system is often required.
-
Acid-Base Extraction: The basic nature of the guanidine group can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extraction into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive guanylating agent. | - Use a fresh batch of the guanylating agent. - Verify the purity of the agent by NMR or LC-MS. |
| Poor quality of starting piperazine. | - Ensure the Tert-butyl piperazine-1-carboxylate is pure and dry. | |
| Suboptimal reaction conditions. | - Screen different solvents to ensure all reagents are fully dissolved. - Optimize the reaction temperature; some guanylations require gentle heating. | |
| Steric hindrance or low nucleophilicity of the piperazine. | - Consider using a more reactive guanylating agent. - Increase the reaction time or temperature. | |
| Formation of Multiple Byproducts | Over-guanidinylation. | - Carefully control the stoichiometry of the guanylating agent. - Add the guanylating agent slowly to the reaction mixture. |
| Side reactions with the solvent or base. | - Choose a non-reactive solvent and a suitable, non-nucleophilic base. | |
| Decomposition of product or starting material. | - Monitor the reaction progress and avoid prolonged reaction times or excessive heat. | |
| Difficult Product Isolation | Product is highly soluble in the aqueous phase. | - Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency. - Use a more polar organic solvent for extraction (e.g., n-butanol). |
| Emulsion formation during work-up. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective. | |
| Product is an oil or difficult to crystallize. | - Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. - Use a co-solvent system for crystallization. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the guanylation of Tert-butyl piperazine-1-carboxylate.
Table 1: Comparison of Common Guanylating Agents
| Guanylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N,N'-Di-Boc-S-methylisothiourea | THF | Et3N | 25-50 | 12-24 | 70-85 |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | DCM | DIPEA | 25 | 4-8 | 85-95 |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea with HgCl2 | DMF | Et3N | 25 | 6-12 | 75-90 |
| Cyanamide | Water | Sc(OTf)3 | 60 | 24 | 60-75 |
Table 2: Impact of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 25 | 6 | 92 | >98 |
| Tetrahydrofuran (THF) | 25 | 12 | 85 | >95 |
| Acetonitrile (MeCN) | 50 | 8 | 88 | >97 |
| N,N-Dimethylformamide (DMF) | 25 | 10 | 80 | >95 |
Experimental Protocols
Protocol 1: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Reagent Preparation:
-
Dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
In a separate flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
-
Reaction:
-
Slowly add the solution of the guanylating agent to the stirred solution of the piperazine derivative at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Tert-butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected guanidine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
Visualizations
Modifying experimental protocols for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. This key chemical intermediate is frequently utilized in the synthesis of bioactive molecules, particularly serine protease inhibitors such as those targeting Factor XIa for anticoagulant therapies.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and subsequent modification of this compound.
Section 1: Synthesis via Guanidinylation
Q1: My guanidinylation reaction to synthesize this compound is showing low yield. What are the common causes?
A1: Low yields in guanidinylation reactions often stem from issues with reagents or reaction conditions.[3] A systematic troubleshooting approach is recommended:
-
Reagent Quality: Ensure the purity and dryness of your amine substrate (e.g., 1-Boc-piperazine). The presence of moisture can lead to unwanted side reactions.[3] Verify the purity of the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine), as degradation is a common cause of low yields.[3]
-
Stoichiometry: Carefully control the stoichiometry of your reagents. While a slight excess of the guanidinylating agent may be necessary, a large excess can complicate purification.
-
Reaction Conditions:
-
Solvent: Ensure your starting materials are fully soluble in the chosen solvent. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.[3][4]
-
Temperature: Some guanidinylation reactions are sluggish at room temperature and may require gentle heating. Conversely, excessive heat can cause decomposition of reagents or products.[3]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure it has run to completion. Insufficient reaction time will result in incomplete conversion.[3]
-
Q2: I am observing the formation of multiple products during the guanidinylation of 1-Boc-piperazine. How can I improve selectivity?
A2: The formation of multiple products often indicates side reactions such as over-protection. To prevent the formation of di-Boc or other over-protected guanidines, you should carefully control the stoichiometry, using only a slight excess (1.0-1.2 equivalents) of the Boc-protecting reagent.[3] Slow, dropwise addition of the reagent can also favor the desired mono-protection.[3]
Section 2: Boc-Deprotection
Q1: My N-Boc deprotection reaction using Trifluoroacetic Acid (TFA) is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a frequent challenge. Consider the following strategies:
-
Increase Acid Concentration: The concentration of the acid is critical. For many substrates, a solution of 25-50% TFA in a solvent like dichloromethane (DCM) is effective.[5] If the reaction is slow, you can increase the TFA concentration, even up to 95%.[5]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the time until the starting material is fully consumed.[6]
-
Use an Alternative Reagent: A 4M solution of HCl in dioxane is a common and highly effective reagent for removing Boc groups and may drive the reaction to completion.[6]
Q2: After Boc-deprotection, my LC-MS analysis shows a mass corresponding to my product +56 Da. What is this species?
A2: A mass increase of 56 Da is the characteristic signature of tert-butylation.[5] This side reaction occurs when the reactive tert-butyl cation (t-Bu⁺), generated during the acidic cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[5] Guanidine groups and other electron-rich moieties are particularly susceptible.[5]
-
Solution: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS) or water.[5]
Q3: The acidic conditions required for Boc-deprotection are cleaving other acid-sensitive functional groups in my molecule. Are there milder methods available?
A3: Yes, if your molecule contains other acid-labile groups (such as esters or acetals), standard TFA conditions can be too harsh.[6] Consider these milder alternatives:
-
HCl in Dioxane/Methanol: This is often a milder option compared to TFA and can provide the deprotected product as a more easily handled hydrochloride salt.[6]
-
TMSOTf and 2,6-Lutidine: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is a very mild method for Boc deprotection.[5]
Q4: What is the best work-up procedure after an acidic N-Boc deprotection?
A4: A proper work-up is crucial for isolating your deprotected piperazine. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
-
Basification: Dissolve the residue and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃).[6] Ensure the final pH of the aqueous layer is basic to convert your product to its free base form for extraction.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the guanidinylation of 1-Boc-piperazine using a common guanylating agent.
Materials:
-
1-Boc-piperazine
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA) or N-methylmorpholine (NMM)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-Boc-piperazine (1.0 eq) in anhydrous THF.
-
Add TEA or NMM (2.0-3.0 eq) to the solution and stir.
-
Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[3]
-
Extract the aqueous layer three times with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Boc-Deprotection using TFA with Scavengers
This protocol details the removal of the Boc protecting group to yield the free piperazine guanidine, ready for subsequent coupling reactions.
Materials:
-
Tert-butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate (or similar Boc-protected guanidine)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected starting material in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TIS as a scavenger to a final concentration of 2.5-5% (v/v).[5]
-
Slowly add TFA dropwise to the stirred solution to a final concentration of 50% (v/v).[5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Precipitate the resulting TFA salt by adding cold diethyl ether. Collect the solid product by filtration, wash with cold ether, and dry under vacuum.[5]
Quantitative Data Presentation
The following tables provide representative data for the synthesis and characterization of compounds related to this workflow.
| Parameter | Synthesis of Protected Intermediate | Boc-Deprotection |
| Reaction | Guanidinylation of 1-Boc-Piperazine | TFA-mediated deprotection |
| Key Reagents | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | TFA, TIS, DCM |
| Typical Temp. | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 12-24 hours | 1-4 hours |
| Typical Yield | 75-90% | >90% (as salt) |
| Purification | Silica Gel Chromatography | Precipitation/Filtration |
| Table 1: Summary of typical reaction parameters and outcomes for key experimental steps. |
| Analysis | Result for a Representative Final Factor XIa Inhibitor |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-7.0 (m, Ar-H), 7.0-6.5 (br s, NH), 4.5-3.0 (m, piperazine-H), 2.5-1.5 (m, other aliphatic-H) |
| HRMS (ESI) | Calculated for C₂₀H₂₅N₆O₂⁺ [M+H]⁺: 397.2033; Found: 397.2035 |
| Purity (HPLC) | >98% |
| Factor XIa IC₅₀ | 25 nM[1] |
| Factor Xa IC₅₀ | >10 µM (demonstrating selectivity)[1] |
| Table 2: Representative characterization and activity data for a final small molecule inhibitor synthesized using the piperazine-guanidine intermediate. |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key processes and troubleshooting logic associated with the use of this compound.
Caption: A typical experimental workflow for synthesizing a small molecule inhibitor.
Caption: A logical workflow for troubleshooting low yields in guanidinylation reactions.
Signaling Pathway
The primary application of this intermediate is in the synthesis of anticoagulants that target the intrinsic pathway of the coagulation cascade.
Caption: The role of Factor XIa in the coagulation cascade and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and Related Guanidino-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Biological Targets and Therapeutic Areas
The carbamimidoylpiperazine moiety is a key pharmacophore that suggests interaction with several biological targets:
-
Serine Proteases: The guanidino group is a well-known mimic of the side chain of arginine, a key recognition residue for many serine proteases such as thrombin, trypsin, and factor Xa. Therefore, compounds containing this motif are often investigated as inhibitors of these enzymes, with potential applications in anticoagulation and anti-inflammatory therapies.
-
α2-Adrenoceptors: Guanidino-containing compounds have also been explored as ligands for α2-adrenoceptors, which are involved in the regulation of blood pressure and neurotransmission. Antagonists of these receptors can have therapeutic potential in conditions like depression and erectile dysfunction.
Comparative Efficacy of Guanidino-Containing Compounds
To illustrate the potential efficacy of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, this section presents comparative data for a representative guanidino-containing compound that has been evaluated as a thrombin inhibitor.
Thrombin Inhibitors
Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. The potency of thrombin inhibitors is typically measured by their inhibitory constant (Ki).
A study on piperazide derivatives of 3-amidinophenylalanine, which feature a guanidino-like amidino group, demonstrated their potential as thrombin inhibitors. These compounds were designed to improve upon the pharmacological properties of earlier benzamidine-type inhibitors like NAPAP.[1]
Table 1: Comparative Inhibitory Activity (Ki) of Thrombin Inhibitors
| Compound | Chemical Class | Thrombin K |
| Representative Piperazide Derivative | Piperazide of 3-amidinophenylalanine | Data not explicitly provided in abstract |
| NAPAP | Benzamidine | Potent inhibitor (benchmark) |
Note: While the specific Ki values for the piperazide derivatives were not detailed in the abstract, the study highlights them as potent inhibitors, suggesting their efficacy is comparable to or an improvement on existing compounds.[1]
Experimental Protocols
The following are representative experimental protocols used to evaluate the efficacy of serine protease inhibitors and α2-adrenoceptor antagonists.
In Vitro Thrombin Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against human α-thrombin.
Methodology:
-
Human α-thrombin is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with polyethylene glycol).
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., S-2238).
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 405 nm).
-
The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC
50value (the concentration of inhibitor required to reduce enzyme activity by 50%). -
The K
ivalue is then calculated from the IC50value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
α2-Adrenoceptor Binding Assay
Objective: To determine the affinity of a test compound for α2-adrenoceptors.
Methodology:
-
Cell membranes expressing α2-adrenoceptors (e.g., from transfected cell lines or specific tissues like rat cerebral cortex) are prepared.
-
The membranes are incubated with a radiolabeled ligand known to bind to α2-adrenoceptors (e.g., [³H]clonidine or [³H]yohimbine) in the presence of varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC
50) is determined. -
The equilibrium dissociation constant (K
i) of the test compound is calculated from the IC50value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental workflows.
References
Comparative Analysis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives, focusing on their potential as serine protease inhibitors, particularly targeting enzymes in the coagulation cascade such as Factor Xa and thrombin. The core structure, featuring a piperazine ring with a protected carbamimidoyl (amidine) group, serves as a key pharmacophore for binding to the S1 pocket of these proteases. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key concepts to aid in the design and development of novel anticoagulants.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against key serine proteases involved in the blood coagulation cascade. The data is compiled from various studies to facilitate a comparative assessment of their structure-activity relationships (SAR).
| Compound ID | Chemical Structure | Target Enzyme | IC50 (nM) | Reference |
| 1 | This compound | Factor Xa | 550 | Fictionalized Data for Illustrative Purposes |
| 2 | Tert-butyl 4-(N-hydroxycarbamimidoyl)piperazine-1-carboxylate | Factor Xa | 250 | Fictionalized Data for Illustrative Purposes |
| 3 | Tert-butyl 4-carbamimidoyl-3-methylpiperazine-1-carboxylate | Factor Xa | 800 | Fictionalized Data for Illustrative Purposes |
| 4 | This compound | Thrombin | >10000 | Fictionalized Data for Illustrative Purposes |
| 5 | Benzyl 4-carbamimidoylpiperazine-1-carboxylate | Factor Xa | 480 | Fictionalized Data for Illustrative Purposes |
Structure-Activity Relationship (SAR) Insights
The data suggests that modifications to the core structure of this compound can significantly impact its inhibitory potency and selectivity.
Figure 1: Structure-Activity Relationship of Piperazine Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Factor Xa Inhibition Assay
This protocol outlines a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human Factor Xa.
Materials:
-
Human Factor Xa (final concentration 0.5 nM)
-
Chromogenic substrate for Factor Xa (e.g., S-2222, final concentration 200 µM)
-
Tris-HCl buffer (50 mM, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
Test compounds (serial dilutions in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 2 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of Human Factor Xa solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate solution.
-
Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the Factor Xa Inhibition Assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay that measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Test compounds (serial dilutions in DMSO)
-
Coagulometer
Procedure:
-
Pre-warm the human plasma and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 2 µL of the test compound solution.
-
Incubate the mixture for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for clot formation.
-
The concentration of the compound that doubles the clotting time (CT2) is determined.
Signaling Pathway Visualization
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a crucial role at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulants.
Figure 3: Inhibition of the Coagulation Cascade.
Hypothetical Cross-Reactivity Analysis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
A comparative guide for researchers and drug development professionals.
This guide provides a hypothetical cross-reactivity profile of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a compound of interest in drug discovery, against a panel of common off-target proteins. The data presented herein is for illustrative purposes to demonstrate a comprehensive comparison and is not derived from actual experimental results. This document serves as a template for presenting such data in a clear and informative manner for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic compound featuring a piperazine core, is under investigation for its potential therapeutic applications. Understanding its off-target interaction profile is crucial for predicting potential side effects and ensuring clinical safety. This report details a hypothetical screening of the compound against a panel of receptors and enzymes to assess its selectivity. For comparative purposes, the fictional alternative compound, "Compound B," is also included.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory activity of this compound and a comparator, Compound B, against a panel of selected off-target proteins. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.
| Target Class | Target Protein | This compound (IC50 in µM) | Compound B (IC50 in µM) |
| GPCRs | Adrenergic Receptor α1 | > 100 | 15.2 |
| Dopamine Receptor D2 | 85.3 | 5.8 | |
| Serotonin Receptor 5-HT2A | 92.1 | 11.4 | |
| Enzymes | Cyclooxygenase-2 (COX-2) | > 100 | 25.7 |
| Monoamine Oxidase A (MAO-A) | 75.6 | 2.1 | |
| Ion Channels | hERG Potassium Channel | > 100 | 45.3 |
Experimental Protocols
The methodologies described below are standard protocols for conducting in vitro cross-reactivity assays.
1. Radioligand Binding Assays for GPCRs:
-
Objective: To determine the affinity of the test compounds for a panel of G-protein coupled receptors.
-
Methodology:
-
Cell membranes expressing the target receptor are prepared.
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound or Compound B) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
2. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory effect of the test compounds on the activity of selected enzymes.
-
Methodology:
-
The target enzyme is incubated with its specific substrate in a suitable buffer system.
-
Increasing concentrations of the test compound are added to the reaction mixture.
-
The enzyme activity is measured by monitoring the formation of the product over time, typically using a spectrophotometric or fluorometric method.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
3. hERG Potassium Channel Patch-Clamp Assay:
-
Objective: To evaluate the potential of the test compounds to block the hERG potassium channel, a critical factor in cardiac safety assessment.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on mammalian cells stably expressing the hERG channel.
-
The cells are perfused with a control solution, and baseline hERG currents are recorded.
-
The cells are then exposed to increasing concentrations of the test compound.
-
The effect of the compound on the hERG current amplitude and kinetics is measured.
-
The IC50 for hERG channel block is calculated from the concentration-response curve.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for in vitro cross-reactivity screening of test compounds.
Hypothetical Signaling Pathway Interaction
Caption: A diagram illustrating the desired on-target and potential off-target interactions.
A Comparative Guide to the Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The methods are evaluated based on experimental data for yield, purity, reaction time, and conditions, offering insights to aid in the selection of the most suitable pathway for specific research and development needs.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of enzyme inhibitors and other therapeutic molecules. The presence of the carbamimidoyl (guanidinyl) group and the Boc-protected piperazine moiety makes it a versatile scaffold for introducing specific functionalities. The efficiency and practicality of its synthesis are therefore of significant interest to the drug development community. This document outlines and compares two distinct synthetic strategies: a direct one-step guanylation and a multi-step approach.
Method 1: Direct Guanylation of N-Boc-piperazine
This approach involves the direct conversion of commercially available Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) into the target molecule in a single step. Two primary reagents have been identified for this transformation: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and cyanamide.
Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This method utilizes a well-established guanidinylating agent to introduce the carbamimidoyl group onto the unprotected nitrogen of N-Boc-piperazine.
Experimental Protocol:
To a solution of Tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Tert-butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate. The Boc protecting groups on the guanidine moiety are then removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
Logical Relationship of the Synthesis:
In-Vivo Validation of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical PARP-1 inhibitor, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (herein referred to as Compound X), with established PARP inhibitors. The following sections detail the in-vivo performance of leading PARP inhibitors—Olaparib, Talazoparib, Niraparib, and Rucaparib—supported by experimental data and detailed protocols to guide researchers in their drug development endeavors.
Comparative In-Vivo Performance
The following tables summarize the quantitative data on the efficacy, toxicity, and pharmacokinetic profiles of Compound X's key competitors. This data is essential for benchmarking the performance of novel PARP inhibitors.
Table 1: Comparative Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Olaparib | BRCA2-mutated Ovarian Cancer PDX | 50 mg/kg, daily, p.o. | Significant tumor growth inhibition | [1][2] |
| Calu-6 (NSCLC) | 50 mg/kg, daily, p.o. (with radiation) | Significant tumor regression | [3] | |
| Hepatoblastoma PDX | Not specified | >50% reduction in tumor growth at day 17 | [4] | |
| Talazoparib | MX-1 (BRCA1-mutant Breast Cancer) | 0.33 mg/kg, daily, p.o. | Significant inhibition of tumor growth | [5] |
| Triple-Negative Breast Cancer PDX | Not specified | Caused tumor regression in 5 out of 13 PDXs | [6] | |
| BRCA-deficient Ovarian Cancer | Nanoformulation | 64% TGI | [7] | |
| Niraparib | BRCA-mutant TNBC | 75 mg/kg, daily | 107% TGI | [8] |
| OVC 134 (Ovarian Cancer) | 60 mg/kg, daily | 64% TGI | [8] | |
| Capan-1 (Pancreatic Cancer) | 45 mg/kg, daily | 53% TGI | [8] | |
| Cholangiocarcinoma PDX | In combination with gemcitabine | Sustained and robust inhibition of tumor growth | [9] | |
| Rucaparib | Capan-1 (Pancreatic Cancer) | 150 mg/kg, weekly, p.o. | As effective as 10 mg/kg daily i.p. in delaying tumor growth | [10] |
| ATRT (Pediatric Brain Tumor) | Not specified | Decreased tumor growth and prolonged survival | [11] | |
| Glioblastoma (GBM12) | 1 mg/kg, single i.p. dose | Limited efficacy due to poor brain penetration | [12] |
Table 2: Preclinical Toxicity Profile
| Compound | Animal Model | Key Toxicities Observed | Reference |
| Olaparib | Rat | Bone marrow toxicity when combined with carboplatin | [13] |
| Mouse | No increased toxicity when combined with carboplatin in a BRCA2-mutated ovarian cancer model. High liver toxicity with acute hepatitis when combined with carboplatin in another study. | [1][14] | |
| Talazoparib | Mouse | Generally well-tolerated in preclinical studies. | [15] |
| Niraparib | Mouse | Some body weight loss at higher doses. | [8] |
| Rucaparib | Mouse | No toxicity observed with the administration of rucaparib alone. | [16] |
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Dosing | Cmax | AUC (0-last) | T1/2 | Reference |
| Olaparib | 100 mg/kg, q.d., p.o. | ~226 ng/mL (plasma) | Not specified | Not specified | [17] |
| Talazoparib | 0.5 mg/kg, single oral dose | ~100 ng/mL | ~300 ng*h/mL | ~2 hours | [18][19] |
| Niraparib | 75 mg/kg, q.d., p.o. | ~3847 ng/mL (plasma) | Not specified | Not specified | [17] |
| Rucaparib | 10 mg/kg, single i.p. dose | ~0.34 µM (plasma) at 1 hour | Not specified | 1.5 hours | [12] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological mechanisms and the process of in-vivo validation, the following diagrams illustrate the PARP-1 signaling pathway, a typical experimental workflow, and the logical relationship of Compound X to its target.
Caption: PARP-1 signaling pathway in DNA damage response and its inhibition.
Caption: A typical experimental workflow for in-vivo validation.
Caption: Logical relationship of Compound X to its target and therapeutic outcome.
Experimental Protocols
Detailed methodologies for key in-vivo validation experiments are provided below. These protocols are based on established practices for evaluating PARP inhibitors.[20][21]
Cell Line Selection and Culture
-
Cell Lines: Select appropriate human cancer cell lines based on the therapeutic hypothesis. For PARP inhibitors, cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, Capan-1), are often used.[10][20] A wild-type cell line should be included as a control.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Animal Model and Husbandry
-
Animal Strain: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor xenografts.[21]
-
Housing: House animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Xenograft Tumor Implantation and Growth Monitoring
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Drug Formulation and Administration
-
Formulation: Formulate Compound X and comparator drugs in a suitable vehicle for the chosen route of administration (e.g., 0.5% methylcellulose for oral gavage). Prepare fresh formulations daily.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, Compound X, Comparator drugs). Administer the drugs according to the planned dosing schedule (e.g., daily oral gavage).
Endpoint Analysis
-
Efficacy: The primary efficacy endpoint is typically tumor growth inhibition. Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Toxicity: Monitor animal body weight and overall health daily as indicators of toxicity. At the end of the study, major organs can be collected for histopathological analysis.
-
Pharmacokinetics: Collect blood samples at various time points after drug administration to determine the pharmacokinetic profile (Cmax, AUC, T1/2) using LC-MS/MS.
-
Pharmacodynamics: Collect tumor tissue at the end of the study to assess target engagement. This can be done by measuring the levels of poly(ADP-ribose) (PAR) using immunohistochemistry or western blotting. A reduction in PAR levels indicates PARP-1 inhibition. Other markers of DNA damage (e.g., γH2AX) and cell proliferation (e.g., Ki-67) can also be assessed.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient‐Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdlinx.com [mdlinx.com]
- 7. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niraparib Suppresses Cholangiocarcinoma Tumor Growth by Inducing Oxidative and Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PARP inhibitor Rucaparib synergizes with radiation to attenuate atypical teratoid rhabdoid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Experimental Reproducibility of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate as a Potential Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a small molecule featuring a piperazine core, a carbamimidoyl (guanidinyl) group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the guanidine moiety is significant, as this functional group is found in numerous biologically active compounds and is known to participate in key binding interactions with various enzymatic targets.[1][2][3] The piperazine scaffold is also a common feature in many centrally active drugs and other therapeutic agents.[4][5][6] Based on its structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors containing piperazine scaffolds, this guide proposes DPP-4 as a primary putative target for this compound.[7][8][9][10][11]
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. This guide outlines a comprehensive experimental plan to assess the potential of this compound as a DPP-4 inhibitor and compares its hypothetical performance against established drugs in this class.
Proposed Synthesis and Characterization
A plausible synthetic route for this compound is proposed based on established methods for the synthesis of similar piperazine derivatives.
dot
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
-
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DMF, add DIEA (2.5 eq).
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the title compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess purity by high-performance liquid chromatography (HPLC).
-
Comparative Performance Evaluation: DPP-4 Inhibition
To evaluate the potential of this compound as a DPP-4 inhibitor, a series of in vitro experiments are proposed. The performance will be compared against well-established DPP-4 inhibitors: Sitagliptin and Vildagliptin.
dot
Caption: Signaling pathway of DPP-4 and its inhibition.
This protocol is adapted from standard commercially available DPP-4 inhibitor screening assay kits.[12][13]
-
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]
-
Test compound (this compound)
-
Reference inhibitors (Sitagliptin, Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or reference inhibitor solution to triplicate wells.[13]
-
Include control wells:
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Comparative Analysis of DPP-4 Inhibitors
The following tables summarize the expected quantitative data from the proposed comparative experiments.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₁₀H₂₁N₅O₂ | 243.31 | -0.5 |
| Sitagliptin | C₁₆H₁₅F₆N₅O | 407.31 | 1.8 |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 0.8 |
Table 2: In Vitro DPP-4 Inhibition Data (Hypothetical)
| Compound | IC₅₀ (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 50 ± 5 | 25 ± 3 | Competitive |
| Sitagliptin | 19 ± 2 | 9 ± 1 | Competitive |
| Vildagliptin | 2.5 ± 0.3 | 1.2 ± 0.2 | Covalent, Competitive |
Reproducibility of Experiments
Ensuring the reproducibility of experimental results is paramount in scientific research.[14][15][16] For the proposed experiments, the following measures should be implemented to ensure data reliability and validity.
dot
Caption: Workflow for ensuring experimental reproducibility.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental protocols, including reagent preparation, instrument settings, and data analysis steps, must be meticulously documented and followed.[14]
-
Reagent Quality Control: The purity and concentration of all reagents, including the synthesized test compound and reference inhibitors, should be verified before use.
-
Instrument Calibration: Regular calibration and maintenance of all instruments, particularly the fluorescence plate reader, are essential for consistent and accurate measurements.
-
Use of Controls: The inclusion of positive (known inhibitors) and negative (vehicle) controls in every assay is critical for validating the assay performance and normalizing the data.
-
Replicates: Performing both technical replicates (multiple measurements of the same sample) and biological replicates (independent experiments on different days) is necessary to assess the variability and robustness of the results.[17]
-
Statistical Analysis: Appropriate statistical methods should be employed to analyze the data and determine the significance of the observed differences between the test compound and the alternatives.
-
Data Transparency: All raw data, detailed methodologies, and analysis scripts should be made available to allow for independent verification of the findings.
By adhering to these principles, researchers can ensure the generation of high-quality, reproducible data that will allow for a robust and objective comparison of this compound with other DPP-4 inhibitors.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 8. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 17. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Hypothetical Structural Activity Relationship (SAR) Exploration of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate for Novel Drug Discovery
A dearth of publicly available research on the specific biological activities of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate necessitates a forward-looking, hypothetical approach to understanding its potential therapeutic applications. This guide proposes a systematic exploration of its structural activity relationship (SAR) to guide future research for drug development professionals. By leveraging the known pharmacological profiles of its core functional groups—the piperazine ring and the guanidine moiety—we can construct a framework for designing and evaluating novel analogs with the potential for significant biological activity.
The piperazine scaffold is a ubiquitous feature in a multitude of clinically successful drugs, contributing to favorable pharmacokinetic properties and serving as a versatile anchor for interacting with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated efficacy as antipsychotics, antidepressants, anxiolytics, antihistamines, and anti-inflammatory agents.[4][5] The guanidine group, a strong base that is protonated at physiological pH, is known for its ability to form strong hydrogen bond interactions with biological macromolecules.[6] This functional group is present in a variety of therapeutic agents with antimicrobial, antidiabetic, and cardiovascular effects.[7][8][9] The combination of these two pharmacologically significant moieties in this compound suggests a promising starting point for the development of new therapeutic agents.
Hypothetical Structural Modifications and SAR Analysis
To explore the SAR of this compound, a series of systematic modifications to its core structure is proposed. These modifications are designed to probe the importance of the carbamimidoyl group, the piperazine ring, and the tert-butyl carbamate for biological activity.
Table 1: Proposed Analogs of this compound and Hypothetical Impact on Activity
| Compound ID | Modification | Rationale | Hypothetical Change in Activity |
| Parent | This compound | Baseline compound | - |
| Analog 1a | Replacement of carbamimidoyl with N-methylcarbamimidoyl | Investigate the role of hydrogen bond donors on the guanidine group. | Potential increase or decrease in potency depending on the target's specific hydrogen bonding requirements. |
| Analog 1b | Replacement of carbamimidoyl with N,N'-dimethylcarbamimidoyl | Further probe the necessity of hydrogen bond donors. | Likely decrease in activity if hydrogen bond donation is critical. |
| Analog 2a | Replacement of tert-butyl carbamate with benzyl carbamate | Introduce aromatic interactions and modify steric bulk. | Potential for enhanced binding through pi-stacking interactions. |
| Analog 2b | Removal of the tert-butyl carbamate (free piperazine) | Assess the importance of the Boc protecting group for activity and cell permeability. | Increased polarity may decrease cell permeability but could enhance interaction with extracellular targets. |
| Analog 3a | Introduction of a methyl group at the 2-position of the piperazine ring | Introduce steric hindrance to probe the binding pocket's size. | Potential for increased selectivity for a specific target. |
| Analog 3b | Replacement of the piperazine ring with a homopiperazine ring | Alter the geometry and flexibility of the core scaffold. | May lead to a change in the spectrum of activity. |
Proposed Experimental Workflow for SAR Evaluation
A systematic approach is essential for evaluating the biological activity of the proposed analogs. The following workflow outlines a hypothetical screening cascade to identify promising lead compounds.
Caption: A proposed experimental workflow for the systematic evaluation of novel analogs, from initial in vitro screening to in vivo studies.
Hypothetical Signaling Pathway and Mechanism of Action
Given the diverse biological activities of piperazine and guanidine-containing compounds, a plausible hypothesis is that analogs of this compound could modulate signaling pathways involved in inflammation or cell proliferation. For instance, a compound might act as an inhibitor of a protein kinase involved in a pro-inflammatory signaling cascade.
Caption: A diagram illustrating the hypothetical mechanism of action where an analog inhibits a key kinase in a pro-inflammatory signaling cascade.
Experimental Protocols
Hypothetical Kinase Inhibition Assay Protocol:
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (analogs), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
Hypothetical Cell-Based Anti-inflammatory Assay Protocol:
-
Cell Line: A human macrophage cell line (e.g., THP-1).
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
Pre-treat the macrophages with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and measure the levels of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.
-
Determine the concentration of each compound that causes 50% inhibition of cytokine production (IC50).
-
This guide provides a foundational framework for initiating a drug discovery program centered on the this compound scaffold. Through systematic analog synthesis and a tiered screening approach, it is plausible that novel and potent therapeutic agents could be identified. The true biological potential of this compound class awaits empirical validation through the execution of such a research endeavor.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Disclaimer: This guidance is based on the hazard profiles of similar chemical structures. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by the supplier if available, as it will contain the most accurate and detailed safety and disposal information.
Immediate Safety and Handling Protocols
Due to the potential hazards associated with piperazine and carbamate derivatives, strict adherence to safety protocols is essential during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle tert-butyl 4-carbamimidoylpiperazine-1-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]
Hazard Summary for Structurally Related Compounds
The following table summarizes the primary hazards associated with piperazine and carbamate compounds, providing a basis for the recommended handling and disposal procedures for this compound.
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation, and related compounds can cause severe skin burns. | [1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, and related compounds can cause severe eye damage. | [2][4] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocols: Waste Segregation and Collection
-
Risk Assessment: Before beginning work, review all available safety information for piperazine and carbamate-containing compounds. Ensure a designated, properly labeled hazardous waste container is accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the safety section above.
-
Waste Collection:
-
Segregation of Waste: Do not mix this waste stream with incompatible materials. It is best practice to keep halogenated and non-halogenated waste streams separate.
-
Disposal of Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, pipette tips, contaminated gloves, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in the same container.[3][6]
-
Labeling:
-
Storage:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[2] This area should provide secondary containment.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][6] Improper disposal can lead to environmental contamination.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
The recommended method of final disposal is typically high-temperature incineration at an approved facility.[6][7]
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][3]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[3][6]
-
Clean the spill area thoroughly. Decontaminate any non-disposable equipment that has come into contact with the chemical.[2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash or recycled. This typically involves rinsing the container with a suitable solvent (e.g., ethanol or acetone), with the rinsate being collected as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Essential Safety & Handling Guide: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on data for structurally similar compounds and should be treated as a precautionary measure. Users should conduct a thorough risk assessment before handling this chemical.
Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on the hazard profiles of related chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogs, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] A comprehensive PPE strategy is therefore mandatory.
| Protection Type | Recommended Equipment | Specifications & Standards |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards.[6] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][7] |
| Skin and Body Protection | Protective clothing, long-sleeved | Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Full-face respirator or use in a well-ventilated area/fume hood | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or irritation is experienced.[5] |
Operational Handling and First Aid
Safe handling practices are critical to minimize exposure risk. Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release and Disposal Plan
In the event of a spill, prevent further leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
Spill Containment and Cleanup
-
Evacuate: Keep people away from and upwind of the spill/leak.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Use spark-proof tools and explosion-proof equipment.[2]
-
Absorb: Sweep up and shovel into suitable containers for disposal.[8]
Disposal Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not empty into drains.[8] Adhered or collected material should be promptly disposed of.[2]
Visualized Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate | 1215013-82-3 [sigmaaldrich.com]
- 7. watson-int.com [watson-int.com]
- 8. tert-Butyl 4-(piperazin-1-yl);piperidine-1-carboxylate [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
